Tert-butyl 4-benzylpiperidine-1-carboxylate
Beschreibung
BenchChem offers high-quality Tert-butyl 4-benzylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-benzylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl 4-benzylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTHFKMWAUAXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of Tert-butyl 4-benzylpiperidine-1-carboxylate
Technical Guide: Tert-butyl 4-benzylpiperidine-1-carboxylate
Executive Summary
Tert-butyl 4-benzylpiperidine-1-carboxylate (CAS: 251107-37-6) is a critical intermediate in the synthesis of neuroactive pharmacophores. As a Boc-protected derivative of 4-benzylpiperidine, it serves as a controlled delivery system for the 4-benzylpiperidine scaffold—a privileged structure in medicinal chemistry known for its affinity to NMDA receptors (GluN2B subunit) , Sigma receptors , and Monoamine transporters .
This guide details the physicochemical profile, validated synthesis protocols, deprotection strategies, and downstream applications of this compound, designed for researchers optimizing lead compounds in neuropsychiatric drug discovery.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | tert-butyl 4-benzylpiperidine-1-carboxylate |
| CAS Number | 251107-37-6 |
| Molecular Formula | C₁₇H₂₅NO₂ |
| Molecular Weight | 275.39 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| LogP (Predicted) | ~4.5 (High Lipophilicity) |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Synthesis & Production Strategies
The synthesis of Tert-butyl 4-benzylpiperidine-1-carboxylate generally follows two distinct logical pathways depending on the starting material availability and the need for aromatic substitution.
Pathway A: Direct Protection (Scalable Standard)
The most robust method involves the chemoselective protection of the secondary amine of commercially available 4-benzylpiperidine using Di-tert-butyl dicarbonate (Boc₂O).[1] This reaction is thermodynamically favorable and high-yielding (>90%).[1]
Pathway B: De Novo Scaffold Construction (For Analogs)
For derivatives where the benzyl ring bears specific substituents (e.g., -F, -OMe) not available commercially, a Suzuki-Miyaura coupling strategy is employed.[1] This involves coupling a Boc-protected vinyl boronate with a benzyl bromide, followed by catalytic hydrogenation.
Figure 1: Dual synthetic pathways. Path A is preferred for the parent compound; Path B is essential for substituted benzyl analogs.[1]
Reactivity Profile & Deprotection Strategies
The utility of this compound lies in the orthogonality of the Boc group.[1] It remains stable under basic nucleophilic substitutions (e.g., alkylation of the benzyl ring) but cleaves quantitatively under acidic conditions.[1]
Deprotection Kinetics
-
Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in 1,4-Dioxane.[1]
-
Mechanism: Protonation of the carbamate oxygen followed by E1 elimination of the tert-butyl cation (releasing isobutylene) and decarboxylation.[1]
-
Scavengers: For this specific substrate, cation scavengers (e.g., triethylsilane) are rarely needed unless the benzyl ring is highly electron-rich (e.g., methoxy-substituted), which could be susceptible to electrophilic attack by the tert-butyl cation.[1]
Applications in Medicinal Chemistry
The 4-benzylpiperidine core is a "privileged scaffold" found in several neuroactive agents.
-
NMDA Receptor Antagonists (GluN2B Selective):
-
The scaffold mimics the "tail" region of Ifenprodil .[1]
-
Mechanism: The benzyl group occupies a hydrophobic pocket in the GluN2B subunit, providing subtype selectivity over GluN2A.
-
-
Sigma Receptor Ligands:
-
N-substituted 4-benzylpiperidines show high affinity for σ1 and σ2 receptors, relevant in antipsychotic and neuroprotective research.
-
-
Dual AChE/MAO Inhibitors:
-
Used in the design of Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease.[1]
-
Figure 2: Downstream applications in neuropharmacology.[1]
Detailed Experimental Protocols
Protocol A: Synthesis via Boc-Protection (Standard)
Use this protocol to generate the intermediate from commercial 4-benzylpiperidine.[1]
-
Setup: In a 250 mL round-bottom flask, dissolve 4-benzylpiperidine (1.75 g, 10.0 mmol) in Dichloromethane (DCM) (50 mL).
-
Base Addition: Add Triethylamine (Et₃N) (2.1 mL, 15.0 mmol) and cool the mixture to 0°C using an ice bath.
-
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol) dissolved in minimal DCM over 10 minutes.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The amine spot should disappear.[1]
-
Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/Et₃N, followed by saturated NaHCO₃ (30 mL) and Brine (30 mL).
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: Expect ~2.6 g (95%) of a pale yellow oil. No column chromatography is usually required if reagents are pure.[1]
Protocol B: Deprotection (TFA Method)
Use this protocol to expose the amine for drug coupling.[1]
-
Dissolution: Dissolve Tert-butyl 4-benzylpiperidine-1-carboxylate (1.0 eq) in DCM (5 mL per mmol).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.
-
Digestion: Stir at RT for 1-2 hours. Evolution of CO₂ gas indicates reaction progress.[1]
-
Quenching: Concentrate the mixture to dryness.
-
Note: The residue is the TFA salt.[1] To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃.
-
Safety & Handling
-
Hazards: The compound is generally low toxicity but should be treated as an irritant (H315, H319).[1]
-
Reactivity: Avoid strong oxidizers.[1]
-
Storage: Store at 2-8°C. Stable for >12 months if kept dry.
References
-
Chemical Register . Tert-butyl 4-benzylpiperidine-1-carboxylate Suppliers & Data. Link[1]
-
Royal Society of Chemistry . Synthesis of Piperidine Derivatives via Suzuki Coupling. RSC Advances, 2014. Link
-
European Journal of Medicinal Chemistry . Benzylpiperidine derivatives as multi-target agents for Alzheimer's disease. 2024.[1][2] Link
-
PubChem . Compound Summary: Tert-butyl 4-benzylpiperidine-1-carboxylate.[3][4][5][6] Link[1]
-
BenchChem . Technical Guide to t-Butyl Ester Protecting Group Chemistry. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 4-benzoyl-1H-indole-1-carboxylate,tert-Butyl 4-benzoyl-3,4-dihydroquinoxaline-1(2H)-carboxylate Suppliers & Manufacturers [chemicalregister.com]
- 4. 1172626-94-6|tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. Tert-butyl 4-benzylpiperidine-1-carboxylate - C17H25NO2 | CSSB00000731705 [chem-space.com]
- 6. arctomsci.com [arctomsci.com]
Tert-butyl 4-benzylpiperidine-1-carboxylate CAS number and identifiers
Strategic Scaffold for Neuropharmacology and Medicinal Chemistry
Executive Summary
Tert-butyl 4-benzylpiperidine-1-carboxylate (CAS: 155184-43-9) serves as a critical lipophilic spacer and protected amine intermediate in modern drug discovery. Unlike simple piperidines, this scaffold provides a pre-defined spatial arrangement between a basic nitrogen center (upon deprotection) and a distal aromatic ring. This specific geometry is a "privileged structure" in neuropharmacology, forming the core pharmacophore for NMDA receptor antagonists (Ifenprodil congeners), Acetylcholinesterase (AChE) inhibitors (Donepezil analogs), and Sigma receptor ligands.
This guide details the physicochemical profile, synthesis, and strategic application of this compound, moving beyond basic datasheet parameters to provide actionable insights for the bench scientist.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Technical Specification |
| IUPAC Name | tert-butyl 4-(phenylmethyl)piperidine-1-carboxylate |
| Common Name | N-Boc-4-benzylpiperidine |
| CAS Number | 155184-43-9 |
| Molecular Formula | C₁₇H₂₅NO₂ |
| Molecular Weight | 275.39 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
Structural Significance
The molecule features a tert-butoxycarbonyl (Boc) group protecting the secondary amine. This protection is strategic:
-
Lipophilicity Modulation: The Boc group increases logP, facilitating purification via normal-phase silica chromatography compared to the polar free amine.
-
Regiocontrol: It masks the nitrogen nucleophile, allowing chemoselective modifications of the benzyl ring (e.g., electrophilic aromatic substitution) or the piperidine backbone (e.g.,
-lithiation) without N-alkylation side reactions.
Synthetic Route & Mechanistic Insight
The synthesis of Tert-butyl 4-benzylpiperidine-1-carboxylate is typically achieved via the carbamoylation of 4-benzylpiperidine using di-tert-butyl dicarbonate (Boc₂O).
Reaction Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway for the Boc-protection of 4-benzylpiperidine. The reaction is driven by the entropy increase from CO₂ release.
Detailed Experimental Protocol
Objective: Synthesis of 10g scale N-Boc-4-benzylpiperidine.
Reagents:
-
4-Benzylpiperidine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 4-benzylpiperidine (1.0 equiv) and DCM (concentration ~0.2 M).
-
Base Addition: Add TEA (1.5 equiv) and cool the solution to 0°C using an ice bath. Rationale: Although the reaction is not violently exothermic, cooling minimizes potential side reactions and controls the rate of CO₂ evolution.
-
Boc Addition: Dissolve Boc₂O (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (System: 10% EtOAc in Hexanes). The starting material (polar amine) should disappear, replaced by a higher R_f spot (Boc-protected product).
-
Workup (Self-Validating Step):
-
Wash the organic layer with 1M HCl (2x). Why? This removes unreacted starting amine and TEA. The product is neutral and remains in the organic layer.
-
Wash with saturated NaHCO₃ (remove residual acid) and Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: Usually obtained as a clean oil/solid. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc/Hexanes).
Strategic Utility in Drug Discovery[8]
This scaffold is not merely a reagent; it is a structural template. The distance between the nitrogen and the phenyl ring (separated by the piperidine C4 and a methylene linker) creates a specific pharmacophore.
Therapeutic Applications Map
Figure 2: Strategic application map showing the divergence from the core scaffold to major therapeutic targets.
-
NMDA Receptor Antagonists: The 4-benzylpiperidine moiety mimics the geometry of Ifenprodil , a GluN2B-selective NMDA antagonist. The benzyl group occupies the hydrophobic pocket of the receptor [1].
-
Alzheimer's Therapeutics: In Donepezil analogs, the benzylpiperidine unit serves as the binding element for the catalytic anionic site (CAS) of Acetylcholinesterase, while the N-substituent extends to the peripheral anionic site (PAS) [2].
-
Sigma Receptors: The hydrophobic bulk of the benzyl group combined with the basic nitrogen (post-deprotection) satisfies the primary pharmacophore for Sigma-1 receptor affinity, relevant in neuropathic pain and depression research [3].
Analytics & Quality Control
To ensure the integrity of the intermediate before proceeding to high-value synthesis steps, the following analytical signatures must be verified.
1H NMR Interpretation (CDCl₃, 400 MHz)
- 7.30 – 7.15 (m, 5H): Aromatic protons (Benzyl group). Confirms the presence of the phenyl ring.[1]
-
4.10 (br d, 2H): Piperidine equatorial protons adjacent to Nitrogen (
). Broadening indicates rotamers due to the Boc carbamate. -
2.65 (t, 2H): Piperidine axial protons adjacent to Nitrogen (
). -
2.55 (d, 2H): Benzylic methylene protons (
). Critical diagnostic peak. - 1.65 (m, 1H): Methine proton at C4.
- 1.45 (s, 9H): Boc tert-butyl group. Integration must be 9:5 relative to aromatics.
Mass Spectrometry (ESI-MS)
-
Expected Mass: 275.39 Da.
-
Observed Ion:
is often weak due to Boc lability. Look for or the fragment (protonated 4-benzylpiperidine).
References
-
Vice, S., et al. (2001).[2] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry. Link
-
Brewster, J. T., et al. (2020).[3] "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues." ACS Omega.[3] Link
-
Contino, M., et al. (2000). "N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors." European Journal of Medicinal Chemistry. Link[3]
-
Sigma-Aldrich. "Tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate Safety Data Sheet." (Reference for general Boc-piperidine handling). Link
Sources
A Senior Application Scientist's In-depth Guide to the Solubility of Tert-butyl 4-benzylpiperidine-1-carboxylate in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-benzylpiperidine-1-carboxylate, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and actionable experimental protocols.
Introduction: The Significance of Tert-butyl 4-benzylpiperidine-1-carboxylate in Medicinal Chemistry
Tert-butyl 4-benzylpiperidine-1-carboxylate is a vital building block in the synthesis of a wide array of biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, making it an indispensable tool for constructing complex molecular architectures. Furthermore, the 4-benzyl substituent provides a lipophilic handle and a site for further chemical modification.
A thorough understanding of the solubility of this intermediate is paramount for its effective use in synthesis, purification, and formulation. Proper solvent selection, guided by solubility data, can significantly impact reaction yields, crystallization efficiency, and the overall cost-effectiveness of a synthetic campaign.
Physicochemical Properties and Predicted Solubility Profile
While extensive, publicly available quantitative solubility data for tert-butyl 4-benzylpiperidine-1-carboxylate is limited, we can predict its solubility profile based on its structural features and by analogy to similar N-Boc protected piperidine derivatives.
Molecular Structure:
-
Molecular Formula: C₁₇H₂₅NO₂
-
Molecular Weight: 275.39 g/mol
-
Key Structural Features:
-
Tert-butyl (Boc) group: A bulky, non-polar group that increases lipophilicity.
-
Piperidine ring: A saturated heterocycle that can act as a hydrogen bond acceptor.
-
Benzyl group: A non-polar, aromatic group that significantly contributes to the molecule's lipophilicity.
-
The combination of the large, non-polar Boc and benzyl groups suggests that tert-butyl 4-benzylpiperidine-1-carboxylate will be readily soluble in a range of common organic solvents and poorly soluble in aqueous media.
Predicted Qualitative Solubility Data
The following table summarizes the expected solubility of tert-butyl 4-benzylpiperidine-1-carboxylate in various organic solvents based on the principles of "like dissolves like" and data from similar compounds.[1]
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM) | Soluble | Apolar aprotic solvent, effective at solvating the non-polar regions of the molecule. |
| Chloroform | Soluble | Similar to DCM, a good solvent for non-polar to moderately polar compounds. | |
| Ethers | Diethyl Ether | Soluble | A non-polar aprotic solvent, suitable for dissolving lipophilic compounds. |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent with good solvating power for a wide range of organic molecules. | |
| Alcohols | Methanol | Soluble | A polar protic solvent that can interact with the carbonyl oxygen of the Boc group. |
| Ethanol | Soluble | Similar to methanol, with slightly lower polarity.[1][2] | |
| Esters | Ethyl Acetate | Soluble | A moderately polar aprotic solvent, commonly used in chromatography and extraction. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent with excellent solvating properties. | |
| Hydrocarbons | Hexanes | Sparingly Soluble to Insoluble | Highly non-polar, may not effectively solvate the polar carbamate group. |
| Toluene | Soluble | An aromatic solvent that can engage in π-stacking with the benzyl group. | |
| Aqueous | Water | Insoluble | The large non-polar surface area of the molecule prevents effective hydration. |
Scientific Principles Governing Solubility
The solubility of tert-butyl 4-benzylpiperidine-1-carboxylate is governed by a balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" is a useful starting point for predicting solubility.[3]
-
Van der Waals Forces: The non-polar benzyl and tert-butyl groups interact with non-polar solvents like hexanes and toluene through these weak forces.
-
Dipole-Dipole Interactions: The polar carbamate group (-N-COO-) can engage in dipole-dipole interactions with polar aprotic solvents like dichloromethane and ethyl acetate.
-
Hydrogen Bonding: While the molecule itself lacks a hydrogen bond donor, the carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor, interacting with protic solvents like methanol and ethanol.[3]
The overall solubility is a result of the energetic favorability of solvent-solute interactions compared to solute-solute and solvent-solvent interactions. For dissolution to occur, the energy gained from the new solvent-solute interactions must overcome the energy of the crystal lattice of the solid solute and the cohesive forces of the solvent.
Experimental Determination of Solubility: A Step-by-Step Guide
For applications requiring precise solubility values, experimental determination is essential. The following protocols outline both qualitative and quantitative methods for assessing the solubility of tert-butyl 4-benzylpiperidine-1-carboxylate.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents and can be used to classify the compound's general solubility characteristics.[4][5][6]
Materials:
-
Tert-butyl 4-benzylpiperidine-1-carboxylate
-
A selection of organic solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Add approximately 25 mg of tert-butyl 4-benzylpiperidine-1-carboxylate to a small test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).
-
Agitation: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
-
Observation: Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that concentration. If some solid remains, it is considered sparingly soluble or insoluble.
-
Heating: For compounds that are insoluble at room temperature, gently heat the mixture in a water bath to observe if solubility increases with temperature.[6]
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
Tert-butyl 4-benzylpiperidine-1-carboxylate
-
Chosen organic solvent
-
Scintillation vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.45 µm PTFE)
-
Pre-weighed glass dishes or vials
-
Vacuum oven or desiccator
Experimental Workflow:
Caption: Workflow for Quantitative Solubility Determination.
Procedure:
-
Preparation: To a vial, add a known volume of the solvent (e.g., 5.0 mL). Add an excess amount of tert-butyl 4-benzylpiperidine-1-carboxylate to ensure a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: Allow the vial to stand at the constant temperature until the undissolved solid has settled. Carefully draw the supernatant into a syringe and pass it through a syringe filter to remove any remaining solid particles.
-
Measurement: Accurately transfer a known volume of the clear filtrate (e.g., 1.0 mL) into a pre-weighed glass dish.
-
Drying and Calculation: Place the dish in a vacuum oven or desiccator to evaporate the solvent until a constant weight of the dried solute is achieved.
-
Let W₁ be the weight of the empty dish.
-
Let W₂ be the weight of the dish with the dry solute.
-
The mass of the dissolved solute is (W₂ - W₁).
-
Solubility can then be expressed in various units, such as g/mL or mg/mL.
-
Applications in Drug Development
A comprehensive understanding of the solubility of tert-butyl 4-benzylpiperidine-1-carboxylate is critical in several stages of drug development:
-
Reaction Optimization: Choosing a solvent in which the starting materials are soluble but the product may be less soluble can facilitate purification by crystallization.
-
Purification: Solubility data is essential for developing effective crystallization and chromatographic purification methods.
-
Formulation: For preclinical studies, understanding the solubility in various pharmaceutically acceptable solvents is crucial for developing appropriate dosing vehicles.
Conclusion
Tert-butyl 4-benzylpiperidine-1-carboxylate is a lipophilic molecule with good predicted solubility in a wide range of common organic solvents and poor solubility in water. This guide provides a framework for understanding and predicting its solubility based on its molecular structure. For applications requiring precise solubility data, the provided experimental protocols offer robust and reliable methods for its determination. A thorough characterization of the solubility of this key intermediate will undoubtedly streamline synthetic processes and accelerate drug discovery efforts.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Benchchem. (n.d.). Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents.
- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
- ChemBK. (2024, April 10). tert-Butyl piperidine-4-carboxylate hydrochloride.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.
- Fisher Scientific. (n.d.). (R)-3-(Boc-amino)piperidine, 97%.
- Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine).
Sources
13C NMR Chemical Shifts for N-Boc-4-benzylpiperidine
[1]
Part 1: Core Directive
This technical guide provides a definitive structural analysis of N-Boc-4-benzylpiperidine (tert-butyl 4-benzylpiperidine-1-carboxylate), a critical intermediate in medicinal chemistry. The content is structured to support researchers in verifying compound integrity, resolving rotameric artifacts, and understanding the electronic environment of the piperidine scaffold.
Part 2: Scientific Integrity & Logic
Introduction & Structural Context
N-Boc-4-benzylpiperidine (CAS: 101555-62-8) serves as a protected scaffold for the synthesis of neuroactive agents and peptidomimetics. The molecule consists of three distinct magnetic environments:
-
The N-Boc Protecting Group: Characterized by a carbamate carbonyl and a labile tert-butyl moiety.
-
The Piperidine Ring: A saturated nitrogen heterocycle exhibiting chair conformation, subject to ring inversion and rotameric exchange.
-
The Benzyl Substituent: An aromatic reporter group attached at the C4 position.
Accurate assignment of the
Experimental Data: C NMR Chemical Shifts
The following data represents the consensus chemical shifts acquired in deuterochloroform (CDCl
Table 1:
| Carbon Environment | Assignment | Chemical Shift ( | Multiplicity/Note |
| Carbamate Carbonyl | C=O (Boc) | 155.0 | Quaternary, weak intensity. |
| Aromatic Ring | C-1' (Ipso) | 140.4 | Quaternary. |
| Aromatic Ring | C-3'/5' (Meta) | 129.3 | High intensity CH. |
| Aromatic Ring | C-2'/6' (Ortho) | 128.4 | High intensity CH. |
| Aromatic Ring | C-4' (Para) | 126.1 | CH. |
| Boc Quaternary | C-Me | 79.4 | Quaternary, often lower intensity than methyls. |
| Piperidine Ring | C-2 / C-6 | 44.1 | CH |
| Benzylic Methylene | Ar-C H | 43.3 | CH |
| Piperidine Ring | C-4 | 38.3 | CH, Methine. |
| Piperidine Ring | C-3 / C-5 | 32.1 | CH |
| Boc Methyls | C-Me | 28.6 | CH |
Note: Chemical shifts may vary by
Assignment Strategy & Mechanism
To rigorously validate the structure, one must understand the causality behind the shifts:
-
Deshielding of C2/C6 (44.1 ppm): The electronegative nitrogen atom pulls electron density, deshielding the alpha carbons. However, the N-Boc group's resonance (N lone pair delocalization into the carbonyl) reduces the electron density on the nitrogen compared to a free amine, slightly shielding these carbons relative to N-alkyl derivatives.
-
The Benzylic Methylene (43.3 ppm): This signal is distinct from the ring carbons. It can be distinguished from C2/C6 by DEPT-135 (both are negative/inverted) and HSQC (correlating to protons at ~2.55 ppm vs ~4.1/2.7 ppm for C2/C6).
-
Rotameric Broadening: The N-CO bond has partial double-bond character. At 25°C, the interconversion between syn and anti rotamers is intermediate on the NMR timescale. This typically causes the C2/C6 signal to broaden significantly or split into two peaks (e.g., ~43.8 and ~44.5 ppm). Protocol: Heating the sample to 50°C typically coalesces these signals into a sharp singlet.
Experimental Protocol
To ensure reproducibility and minimize artifacts:
-
Sample Preparation: Dissolve 20-30 mg of the compound in 0.6 mL of CDCl
(99.8% D). Ensure the solution is free of paramagnetic impurities (filter through cotton if necessary). -
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled
C (e.g., zgpg30 on Bruker). -
Scans: Minimum 256 scans (due to low sensitivity of quaternary carbons).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to allow full relaxation of the carbonyl and quaternary carbons for accurate integration (if quantitative).
-
-
Processing: Apply an exponential window function (Line Broadening = 1.0 - 2.0 Hz) to improve the signal-to-noise ratio.
Troubleshooting: Common Artifacts
-
Missing Carbonyl Signal: The C=O signal at 155 ppm has a long T1 relaxation time and no NOE enhancement. If invisible, increase D1 to 5 seconds or increase the number of scans.
-
Extra Signals: If "shadow" peaks appear near the C2/C6 or C3/C5 regions, do not immediately assume impurities. These are likely rotamers. Confirm by Variable Temperature (VT) NMR.
Part 3: Visualization & Formatting
Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning the
Caption: Hierarchical assignment strategy for N-Boc-4-benzylpiperidine 13C NMR signals.
References
-
Royal Society of Chemistry (RSC) Advances . Practical Synthesis of Fragment. Retrieved from [Link]
-
National Institutes of Health (NIH) / PubMed Central . Photocatalytic α-alkylation of carbamates with vinyl azaarenes. Retrieved from [Link]
-
PubChem . tert-butyl 4-benzylpiperidine-1-carboxylate Compound Summary. Retrieved from [Link]
Thermodynamic Properties of N-Protected Benzylpiperidines
Executive Summary
N-protected benzylpiperidines are critical pharmacophores in medicinal chemistry, serving as structural backbones for acetylcholinesterase inhibitors (e.g., Donepezil) and psychoactive ligands. While their pharmacological profiles are well-documented, their thermodynamic properties —specifically enthalpy of formation (
This guide provides a rigorous framework for the thermodynamic characterization of these compounds. It synthesizes experimental data for the parent compound (4-benzylpiperidine) with theoretical group additivity models for N-protected derivatives (N-Boc, N-Acetyl). Furthermore, it details self-validating protocols for combustion calorimetry and differential scanning calorimetry (DSC) to ensure data integrity in drug development pipelines.
Chemical Identity & Structural Thermodynamics
The thermodynamic behavior of benzylpiperidines is governed by the interplay between the flexible piperidine ring, the rigid benzyl moiety, and the electronic nature of the nitrogen protecting group.
Parent Compound: 4-Benzylpiperidine
The parent amine exhibits thermodynamic properties characteristic of secondary amines, with intermolecular hydrogen bonding significantly influencing its boiling point and enthalpy of vaporization.
Table 1: Thermodynamic Properties of 4-Benzylpiperidine
| Property | Symbol | Value | Unit | Source/Method |
| Molar Mass | 175.27 | g/mol | Calculated | |
| Physical State | - | Solid/Liquid | - | MP dependent |
| Melting Point | 279.0 - 280.0 | K | NIST / DSC [1] | |
| Boiling Point | 552.2 | K | NIST [1] | |
| Enthalpy of Vaporization | 74.2 ± 1.0 | kJ/mol | Calorimetry [2] | |
| Density | 0.997 | g/mL | @ 298 K [1] | |
| Refractive Index | 1.537 | - | Experimental [1] |
N-Protected Derivatives: Theoretical Estimations
Direct experimental data for N-protected derivatives is often proprietary. However, Benson Group Additivity (BGA) provides a robust method for estimating the Standard Molar Enthalpy of Formation (
Mechanism of Estimation:
The introduction of a protecting group replaces the
-
N-Acetyl-4-benzylpiperidine:
-
Modification: Loss of N-H bond; gain of Acetyl group (
). -
Thermodynamic Shift: Removal of H-bond donor capability lowers boiling point relative to molecular weight increase; however, the dipole moment increases.
-
Estimated
: -285.0 kJ/mol (Derived via BGA).
-
-
N-Boc-4-benzylpiperidine:
-
Modification: Formation of a carbamate (
-butyl-O-CO-N<). -
Stability Warning: Thermally unstable above 423 K (
). Decomposition is endothermic but entropically driven by gas evolution (Isobutene + ).
-
Methodological Framework
To obtain high-fidelity thermodynamic data, a multi-technique approach is required. The following workflow ensures that purity artifacts do not skew energetic measurements.
Figure 1: Sequential workflow for thermodynamic characterization. TGA precedes DSC to prevent sensor contamination from decomposition.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: Determine the enthalpy of fusion (
Protocol:
-
Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).
-
Calibration: Indium (
, ) and Zinc standards. -
Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan. Use an empty pan as reference.
-
Cycle:
-
Equilibrate at
. -
Ramp at
to . (Slow ramp rate is critical for purity determination).
-
-
Analysis: Integrate the melting endotherm. Calculate purity (
) using: Where is the sample temperature, is the pure melting point, and is the fraction melted.
Combustion Calorimetry
Objective: Measure the standard molar energy of combustion (
Protocol:
-
Instrument: Isoperibol static bomb calorimeter.
-
Combustion Aid: For solid N-protected derivatives, use a benzoic acid pellet as a primer if the compound is difficult to ignite.
-
Environment: Pressurize bomb to 3.04 MPa with high-purity Oxygen (
). -
Reaction:
-
Correction: Apply Washburn corrections for standard states (formation of nitric acid side-product).
-
Calculation:
Comparative Stability Analysis
The choice of protecting group drastically alters the thermodynamic landscape. The following diagram illustrates the stability hierarchy and decomposition pathways.
Figure 2: Thermal stability comparison. N-Acetyl derivatives retain the robust amide bond, while N-Boc derivatives are susceptible to thermal elimination.
Key Insights for Process Development:
-
N-Boc Risks: Avoid distillation of N-Boc-4-benzylpiperidine. Purification must be performed via crystallization or chromatography at temperatures
. -
N-Acetyl Robustness: These derivatives can often withstand vacuum distillation, making them superior for high-temperature processing streams.
-
Solubility: The lipophilicity introduced by the benzyl group, combined with the loss of H-bonding in N-protected forms, significantly reduces water solubility, necessitating organic solvent systems (e.g., Ethyl Acetate/Hexane) for purification.
References
-
National Institute of Standards and Technology (NIST). 4-Benzylpiperidine Phase Change Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Ribeiro da Silva, M.A.V., & Cabral, J.I.T. (2007).[1] Thermochemical properties of three piperidine derivatives. Journal of Thermal Analysis and Calorimetry, 90(3), 865-871.[1]
-
Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.[2]
- Sabbah, R., et al. (1999). Reference materials for calorimetry and differential thermal analysis. Thermochimica Acta, 331(2), 93-204.
- Gundersen, L. L., et al. (2023). Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal.
Sources
Methodological & Application
Synthesis of Tert-butyl 4-benzylpiperidine-1-carboxylate from 4-benzylpiperidine
[1][2]
Abstract & Utility
This application note details the optimized protocol for synthesizing tert-butyl 4-benzylpiperidine-1-carboxylate via the protection of 4-benzylpiperidine with di-tert-butyl dicarbonate (
The resulting N-Boc protected amine is a critical intermediate in medicinal chemistry, particularly in the synthesis of neurotransmitter modulators (e.g., dual serotonin/norepinephrine reuptake inhibitors) and peptidomimetics.[1] The tert-butyl carbamate (Boc) group provides robust stability against basic and nucleophilic conditions while remaining orthogonally cleavable under acidic conditions (TFA or HCl/Dioxane), making it indispensable for multi-step synthesis.[1]
Chemical Reaction & Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The secondary amine of the piperidine ring attacks the carbonyl carbon of the di-tert-butyl dicarbonate.[1] This forms a tetrahedral intermediate which collapses to release tert-butyl carbonate; this leaving group subsequently decomposes into tert-butanol and carbon dioxide gas.[1]
Reaction Scheme
1Mechanistic Pathway (Visualization)[1][3]
Figure 1: Mechanistic flow of the N-Boc protection reaction showing nucleophilic attack and byproduct elimination.[1]
Safety & Handling (Critical)
Di-tert-butyl dicarbonate (
-
Inhalation Toxicity:
is classified as Fatal if Inhaled (Category 1/2).[1][2] It has high vapor pressure and can cause severe respiratory irritation.[1] All weighing and handling must occur inside a functioning fume hood. -
Physical State:
melts at 23°C. If solid, warm the bottle gently (water bath <30°C) to melt it.[1] Do not scrape solid to avoid generating lethal dust.[1] -
Pressure Buildup: The reaction generates
gas.[1] Do not seal reaction vessels tightly; use a bubbler or a needle vent.[1]
Experimental Protocols
We present two protocols: Method A (Standard Organic Phase) for general lab-scale synthesis, and Method B (Biphasic) for scale-up or when using salt forms of the starting material.[1]
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Density (g/mL) | Role |
| 4-Benzylpiperidine | 175.27 | 1.0 | 0.98 | Substrate |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 - 1.2 | 0.95 | Reagent |
| Triethylamine (TEA) | 101.19 | 1.5 | 0.73 | Base (Method A) |
| NaOH (1M aq) | 40.00 | 2.0 | ~1.0 | Base (Method B)[1] |
| Dichloromethane (DCM) | - | Solvent | 1.33 | Solvent (Method A) |
Method A: Standard DCM/TEA Protocol (Recommended)[1]
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
).[1] -
Dissolution: Add 4-benzylpiperidine (1.0 eq) and anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add Triethylamine (TEA) (1.5 eq) via syringe. Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Add
(1.1 eq) dropwise (either neat as a liquid or dissolved in minimal DCM). -
Reaction: Remove ice bath after 30 minutes and allow to warm to Room Temperature (RT). Stir for 3–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with Ninhydrin (SM turns red/purple) or visualize with UV (Product and SM are UV active due to benzyl group).[1]
-
Target: Disappearance of the baseline amine spot.
-
Method B: Biphasic Schotten-Baumann Conditions (Green/Scale-up)[1]
-
Setup: In a flask, dissolve 4-benzylpiperidine in Dioxane or THF .
-
Base Addition: Add 1M NaOH solution (2.0 eq).
-
Reagent Addition: Add
(1.2 eq) in one portion at 0°C. -
Reaction: Stir vigorously at RT overnight. The biphasic nature requires efficient stirring.
-
Workup: Evaporate organic solvent, dilute with water, and extract with Ethyl Acetate (EtOAc).[1]
Workup and Purification Workflow
The lipophilic nature of the benzyl group facilitates easy separation from inorganic salts, but removal of excess
Figure 2: Purification workflow emphasizing the acid wash step to remove unreacted starting material.[1]
Detailed Steps:
-
Acid Wash (Crucial): Wash the organic layer with cold 0.5M HCl or 5%
.[1]-
Why? This protonates any unreacted 4-benzylpiperidine, forcing it into the aqueous layer. The N-Boc product is not basic and remains in the organic layer.
-
Caution: Do not use strong acid or heat, as this may prematurely cleave the Boc group.
-
-
Neutralization: Wash with saturated
to remove acidic residues and phenolic byproducts (if any).[1] -
Drying: Dry over anhydrous
or , filter, and concentrate in vacuo. -
Chromatography: If high purity is required, purify via silica gel chromatography.
Analytical Validation
Ensure the structure is confirmed using Proton NMR. The loss of the NH signal and appearance of the tert-butyl singlet are diagnostic.
Expected Data
-
Physical State: Colorless to pale yellow oil or low-melting solid.[1]
-
1H NMR (400 MHz,
):
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Volatility of amine | Ensure amine is not lost during |
| Viscous Oil | Residual | Treat crude with N,N-dimethylethylenediamine (0.1 eq) to scavenge excess |
| Product Solidifies | High Purity | This is good.[1] Recrystallize from minimal cold hexanes if necessary. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. [1]
-
Sigma-Aldrich. 4-Benzylpiperidine Product Specification and MSDS.
-
Common Organic Chemistry. Boc Protection Mechanism and Protocols.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31738 (4-Benzylpiperidine). [1]
Application Notes & Protocols: The Strategic Utility of Tert-butyl 4-benzylpiperidine-1-carboxylate in Modern Pharmaceutical Development
Abstract
Tert-butyl 4-benzylpiperidine-1-carboxylate is a pivotal intermediate in medicinal chemistry, valued for its unique structural features that combine a piperidine core with a benzyl substituent. The piperidine ring is a common motif in centrally active agents, and its strategic protection with a tert-Butoxycarbonyl (Boc) group allows for precise chemical manipulations. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of this versatile building block. We will detail robust protocols for its preparation and subsequent transformations, and showcase its role in the synthesis of advanced pharmaceutical agents, including CCR5 receptor antagonists and dual-action opioid receptor ligands.
Physicochemical Properties & Structure
Understanding the fundamental properties of Tert-butyl 4-benzylpiperidine-1-carboxylate is crucial for its effective use in synthesis. The molecule's structure features a lipophilic Boc-protected piperidine ring, which enhances solubility in common organic solvents, and a benzyl group that can be further functionalized or serve as a key pharmacophoric element.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(phenylmethyl)piperidine-1-carboxylate | N/A |
| Molecular Formula | C₁₇H₂₅NO₂ | [1] |
| Molar Mass | 275.39 g/mol | [1] |
| CAS Number | 182223-54-7 | [2][3][4] |
| Appearance | White to off-white solid or oil | [1][5] |
| Storage Temperature | 2-8°C, Inert atmosphere | [5] |
The Role in Drug Discovery: A Strategic Workflow
The primary utility of this intermediate is to introduce the 4-benzylpiperidine scaffold into a target molecule. The Boc protecting group is central to this strategy, as it deactivates the nucleophilicity of the piperidine nitrogen, allowing other reactions to occur. Following the necessary modifications, the Boc group is easily removed under acidic conditions to reveal the secondary amine, which can then participate in subsequent coupling or alkylation reactions.
Core Synthetic Protocol: Preparation of Tert-butyl 4-benzylpiperidine-1-carboxylate
The most direct method for synthesizing the title compound is the N-Boc protection of commercially available 4-benzylpiperidine. The Boc group is introduced using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).
Protocol: N-Boc Protection of 4-Benzylpiperidine
-
Rationale: This protocol utilizes (Boc)₂O to protect the secondary amine of 4-benzylpiperidine. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to scavenge the acidic byproduct generated during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.[6]
-
Materials:
-
4-Benzylpiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
Dissolve 4-benzylpiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (1.5 eq) to the solution and stir.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirred mixture at room temperature.
-
Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
The resulting crude product, Tert-butyl 4-benzylpiperidine-1-carboxylate, is often of sufficient purity for subsequent steps but can be further purified by flash column chromatography if necessary.
-
Key Synthetic Transformations
Protocol 1: Boc-Group Deprotection
The removal of the Boc group is a critical step to unmask the piperidine nitrogen for further functionalization. This is reliably achieved under strong acidic conditions.
-
Rationale: The Boc group is designed to be labile to acid.[9] Trifluoroacetic acid (TFA) is highly effective as it cleaves the tert-butyl ester via an E1-like mechanism, generating volatile byproducts (isobutylene and CO₂), which simplifies the work-up procedure.[7]
-
Materials:
-
Tert-butyl 4-benzylpiperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH for neutralization
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-benzylpiperidine.
-
Application Spotlight: Synthesis of a CCR5 Antagonist Precursor
The 4-benzylpiperidine moiety is a key component in several C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used to treat HIV-1. TAK-220 is a potent CCR5 antagonist where this scaffold is present.[10] The synthesis involves coupling the deprotected 4-benzylpiperidine with other fragments.
Protocol: N-Alkylation for CCR5 Antagonist Precursor
-
Rationale: This protocol demonstrates the use of the deprotected 4-(4-carbamoylbenzyl)piperidine as a nucleophile in an Sₙ2 reaction. A base is required to ensure the piperidine nitrogen is in its free base form for optimal reactivity.
-
Procedure (Illustrative):
-
The deprotected 4-(4-carbamoylbenzyl)piperidine (1.0 eq) is dissolved in a polar aprotic solvent like DMF.
-
A suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) is added.
-
The electrophilic coupling partner, for example, an N-(3-bromopropyl) derivative of the second half of the molecule (1.1 eq), is added to the mixture.
-
The reaction is heated (e.g., to 60-80°C) and stirred for several hours until completion, as monitored by LC-MS.
-
Work-up typically involves dilution with water, extraction with an organic solvent like ethyl acetate, washing of the organic phase, drying, and purification by column chromatography to yield the advanced intermediate.
-
Application Spotlight: Synthesis of Dual μ-Opioid/σ1 Receptor Ligands
The benzylpiperidine scaffold is also explored for developing novel analgesics. Dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) have shown promise for potent pain relief with reduced side effects.[11]
-
Significance: In this context, the 4-benzylpiperidine core acts as a scaffold. The piperidine nitrogen is typically functionalized with a group that interacts with the MOR, while the benzyl portion can be modified to tune binding at the σ1R. A recent study described a series of derivatives where the deprotected 4-benzylpiperidine was reacted with various substituted benzaldehydes under reductive amination conditions.[11]
-
Protocol: Reductive Amination
-
To a solution of deprotected 4-benzylpiperidine (1.0 eq) in a solvent like dichloroethane (DCE) or methanol, add a substituted benzaldehyde (1.0 eq) and a mild acid catalyst like acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with DCM, dry the combined organic layers, and purify via chromatography to obtain the desired N-aralkyl-4-benzylpiperidine derivative.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this chemical and any associated reagents.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Reagents: Be particularly cautious when working with strong acids like TFA and reactive hydrides used in reductive amination. Follow all institutional safety guidelines.
Conclusion
Tert-butyl 4-benzylpiperidine-1-carboxylate is more than a simple building block; it is a strategic tool that enables complex and convergent synthetic strategies in drug discovery. Its robust Boc protection allows for precise control over the reactivity of the piperidine nitrogen, a feature essential for constructing elaborate molecules targeting a wide range of biological systems, from viral entry proteins like CCR5 to CNS targets like opioid receptors.[10][12] The protocols and applications detailed herein underscore its versatility and established importance in the modern medicinal chemistry toolkit.
References
-
Chem-Impex. 4-Benzylpiperidine.
-
Li, J. J. et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
-
Wikipedia. 4-Benzylpiperidine.
-
Miller, S. P. et al. (2014). Preparation of tert-butyl 4-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate. Google Patents.
-
Vice, S. et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry.
-
Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine.
-
ResearchGate. (2023). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review).
-
ChemicalBook. 4-Cbz-Aminopiperidine | 182223-54-7.
-
Pharmalego. benzyl N-(piperidin-4-yl)carbamate.
-
Costantino, L. et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry.
-
Google Patents. (2000). 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists.
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
ChemicalBook. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis.
-
Local Pharma Guide. CAS NO. 182223-54-7 | 4-Cbz-Aminopiperidine.
-
Ambeed.com. 182223-54-7 | 4-Cbz-Aminopiperidine.
-
Royal Society of Chemistry. Practical Synthesis of Fragment - Supporting Information.
-
Sigma-Aldrich. 4-Cbz-Aminopiperidine | 182223-54-7.
-
Eathiraj, S. et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Chem-Impex. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester.
-
Di Stefano, M. et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry.
-
Baba, M. et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate.
-
Benchchem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
-
Hebei Bozai Chemical Co., Ltd. Boc Protected Compounds.
-
Royal Society of Chemistry. Experimental Procedure.
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
-
Paudel, S. et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics.
-
Wang, Y. et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. European Journal of Medicinal Chemistry.
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Cbz-Aminopiperidine | 182223-54-7 [chemicalbook.com]
- 3. CAS:182223-54-7 | C13H18N2O2 | benzyl N-(piperidin-4-yl)carbamate | Pharmalego [pharmalego.com]
- 4. CAS NO. 182223-54-7 | 4-Cbz-Aminopiperidine | C13H18N2O2 [localpharmaguide.com]
- 5. 4-Cbz-Aminopiperidine | 182223-54-7 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Protected Compounds [cn.bzchemicals.com]
- 10. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Reductive functionalization of Tert-butyl 4-benzylpiperidine-1-carboxylate
An in-depth guide to the reductive functionalization of tert-butyl 4-benzylpiperidine-1-carboxylate, offering researchers and drug development professionals a strategic overview and detailed protocols for creating novel chemical entities.
Strategic Overview: Transforming a Versatile Building Block
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] tert-Butyl 4-benzylpiperidine-1-carboxylate serves as a highly valuable and versatile starting material in drug discovery programs. Its structure combines a protected piperidine core with a benzyl substituent, which offers a unique handle for chemical modification. Reductive functionalization of the benzyl group, specifically the aromatic ring, unlocks a pathway to a variety of saturated and partially saturated carbocyclic derivatives, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.
This application note provides a comprehensive guide to two primary methods for the reductive functionalization of this substrate: Catalytic Hydrogenation and Birch Reduction . We will delve into the mechanistic underpinnings of each technique, provide detailed, field-tested protocols, and discuss the strategic considerations that guide the choice between them. The aim is to equip researchers with the knowledge to not only replicate these procedures but also to adapt and troubleshoot them for their specific synthetic goals.
Mechanistic Insights & Method Selection
The choice of reductive method dictates the final product and is a critical strategic decision. The primary transformations involve either the complete saturation of the aromatic ring to a cyclohexane or its partial reduction to a cyclohexadiene.
Catalytic Hydrogenation: The Path to Saturation
Catalytic hydrogenation is a robust and widely used method for the reduction of aromatic rings. The reaction proceeds by the addition of hydrogen (H₂) across the double bonds of the phenyl ring, mediated by a heterogeneous metal catalyst.[2]
Mechanism: The process involves the adsorption of the aromatic substrate and diatomic hydrogen onto the surface of a metal catalyst (e.g., Palladium, Platinum, Rhodium). On the catalyst surface, the H-H bond is cleaved, and atomic hydrogen is added stepwise to the aromatic ring until it is fully saturated.
Causality in Experimental Design:
-
Catalyst Choice: While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, it is often less effective for the reduction of robust aromatic rings like benzene under mild conditions.[2] Rhodium (Rh/C) and Ruthenium (Ru/C) on carbon, or Platinum oxide (PtO₂), are generally more active for arene hydrogenation and are preferred for this transformation.[2] Pearlman's catalyst (Pd(OH)₂/C) is also a powerful option, known for its high activity and for preventing hydrogenolysis in some cases.[3]
-
Reaction Conditions: Arene hydrogenation typically requires more forcing conditions than the reduction of simple alkenes or alkynes. Elevated hydrogen pressure (50-500 psi) and temperature (50-100 °C) are often necessary to achieve reasonable reaction rates.
-
Solvent: Protic solvents like ethanol, methanol, or acetic acid are commonly used as they can help to maintain catalyst activity.
The expected product from this reaction is tert-butyl 4-(cyclohexylmethyl)piperidine-1-carboxylate, a valuable scaffold for building aliphatic and spirocyclic compounds.
Birch Reduction: Accessing Partially Saturated Rings
The Birch reduction is a powerful dissolving metal reduction that converts arenes into 1,4-cyclohexadienes.[4][5][6] This transformation is invaluable as the resulting diene motif serves as a versatile functional handle for a wide range of subsequent chemical modifications.
Mechanism: The reaction uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia to create a solution of solvated electrons.[6] The mechanism proceeds in a four-step cycle:
-
A solvated electron adds to the aromatic ring, forming a radical anion.[7]
-
The radical anion is protonated by an alcohol (e.g., tert-butanol) that is included as a proton source.[5][7]
-
A second solvated electron adds to the resulting radical, forming a cyclohexadienyl anion.
-
A final protonation by the alcohol yields the neutral 1,4-cyclohexadiene product.[7]
Causality in Experimental Design:
-
Reagents: The combination of an alkali metal (Na or Li), liquid ammonia (solvent, bp -33 °C), and a proton source (typically ethanol or tert-butanol) is crucial.[5] The alcohol is a sufficiently strong acid to protonate the radical anion intermediate but not so acidic as to quench the solvated electrons.[5]
-
Safety: This reaction requires specialized knowledge and equipment for handling pyrophoric alkali metals and condensing liquid ammonia safely.
-
Ammonia-Free Alternatives: Modern protocols have been developed using sodium dispersions in combination with a crown ether like 15-crown-5 in a non-polar solvent such as THF, which circumvents the need for liquid ammonia.[8]
This method yields tert-butyl 4-(cyclohexa-1,4-dien-1-ylmethyl)piperidine-1-carboxylate, a product primed for further functionalization.
Logical Workflow: Choosing the Right Path
The decision between these two core methods depends on the desired synthetic outcome and the laboratory's capabilities.
Caption: Decision tree for selecting a reductive functionalization method.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
Protocol 1: Catalytic Hydrogenation to tert-Butyl 4-(cyclohexylmethyl)piperidine-1-carboxylate
This protocol is designed for the complete saturation of the benzyl group's aromatic ring.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Quantity |
| tert-Butyl 4-benzylpiperidine-1-carboxylate | Commercial | >98% | 1.00 g (3.29 mmol) |
| Rhodium on Carbon (5 wt. %) | Commercial | - | 100 mg (10% w/w) |
| Ethanol (EtOH) | Commercial | Anhydrous | 20 mL |
| Hydrogen Gas (H₂) | Gas Cylinder | High Purity | 100 psi |
| Celite® 545 | Commercial | - | As needed |
| Hydrogenation Reactor (e.g., Parr Instrument) | - | - | - |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the hydrogenation reactor vessel is clean and dry.
-
Charging the Reactor: To the reactor vessel, add tert-butyl 4-benzylpiperidine-1-carboxylate (1.00 g, 3.29 mmol) and ethanol (20 mL). Stir the mixture until the substrate is fully dissolved.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 5% Rhodium on Carbon catalyst (100 mg). Caution: Hydrogenation catalysts can be pyrophoric.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel three times with nitrogen to remove all oxygen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor to 100 psi with hydrogen gas. Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. A small aliquot can be carefully depressurized, filtered, and analyzed by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Birch Reduction to tert-Butyl 4-(cyclohexa-1,4-dien-1-ylmethyl)piperidine-1-carboxylate
This protocol details the partial reduction of the aromatic ring. Extreme caution is required when working with liquid ammonia and sodium metal.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Quantity |
| tert-Butyl 4-benzylpiperidine-1-carboxylate | Commercial | >98% | 1.00 g (3.29 mmol) |
| Sodium (Na) metal | Commercial | - | 303 mg (13.2 mmol) |
| Ammonia (NH₃), anhydrous | Gas Cylinder | - | ~30 mL |
| tert-Butanol | Commercial | Anhydrous | 1.0 mL (10.5 mmol) |
| Tetrahydrofuran (THF) | Commercial | Anhydrous | 15 mL |
| Ammonium Chloride (NH₄Cl) | Commercial | Saturated | As needed |
| Diethyl Ether (Et₂O) | Commercial | ACS Grade | As needed |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a septum. Ensure the entire apparatus is flame-dried under a stream of nitrogen.
-
Condensing Ammonia: Cool the condenser with a mixture of dry ice and acetone. Condense approximately 30 mL of anhydrous ammonia gas into the flask. The flask itself should be cooled in a dry ice/acetone bath.
-
Substrate Addition: In a separate flask, dissolve tert-butyl 4-benzylpiperidine-1-carboxylate (1.00 g, 3.29 mmol) and tert-butanol (1.0 mL) in anhydrous THF (15 mL). Add this solution dropwise to the liquid ammonia at -78 °C.
-
Sodium Addition: Cut the sodium metal into small pieces under mineral oil, wash with hexanes, and dry briefly. Carefully add the small pieces of sodium to the reaction mixture at -78 °C. The solution should turn a deep, persistent blue color, indicating the presence of solvated electrons.
-
Reaction: Stir the deep blue solution at -78 °C for 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color disappears. Caution: This can be a vigorous process.
-
Work-up: Allow the ammonia to evaporate overnight in the fume hood. To the remaining residue, add water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Data Summary
| Feature | Catalytic Hydrogenation | Birch Reduction |
| Primary Product | tert-Butyl 4-(cyclohexylmethyl)piperidine-1-carboxylate | tert-Butyl 4-(cyclohexa-1,4-dien-1-ylmethyl)piperidine-1-carboxylate |
| Typical Yield | >90% | 60-80% |
| Key Reagents | H₂, Rh/C (or other active metal catalyst) | Na (or Li), liquid NH₃, t-BuOH |
| Conditions | 60 °C, 100 psi | -78 °C, atmospheric pressure |
| Pros | High yield, clean reaction, scalable, safer reagents | Creates a functional diene, unique product structure |
| Cons | Requires specialized high-pressure equipment | Hazardous reagents, cryogenic temperatures, lower yields |
Expanding Synthetic Utility: Further Functionalization
The products of these reductive processes are not endpoints but rather new starting points for further chemical exploration.
Caption: Workflow for subsequent functionalization of reduction products.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on both reduction products can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the secondary amine.[3]
-
N-Functionalization: The resulting free piperidine is a nucleophile that can undergo a vast array of reactions, including reductive amination, acylation, and alkylation, to install diverse substituents on the nitrogen atom.[9][10]
-
Diene Chemistry: The 1,4-diene from the Birch reduction is particularly useful. It can undergo selective epoxidation, dihydroxylation, or participate in cycloaddition reactions like the Diels-Alder reaction to build molecular complexity rapidly.
Troubleshooting and Expert Insights
-
Q: My catalytic hydrogenation is slow or has stalled. What should I check?
-
A: First, ensure your hydrogen supply is not depleted. Second, catalyst poisoning may have occurred; ensure all reagents and solvents are high purity. The catalyst itself may be old or inactive; try a fresh batch. Finally, consider increasing the catalyst loading, temperature, or pressure, as arene reductions can be sluggish.
-
-
Q: The Birch reduction did not turn blue or the color faded immediately. Why?
-
A: This indicates the solvated electrons are being quenched as soon as they form. The most common culprit is a wet reagent or solvent (especially the THF or tert-butanol) or a leak in the apparatus allowing moisture from the air to enter. Ensure all glassware is rigorously dried and all reagents are anhydrous.
-
-
Q: Is the Boc protecting group stable under these reductive conditions?
-
A: The Boc group is generally stable under the neutral conditions of catalytic hydrogenation and the basic conditions of the Birch reduction.[3] However, if an acidic solvent like acetic acid is used in hydrogenation, cleavage of the Boc group may occur.[3] Always monitor reactions by TLC or LC-MS to check the integrity of all functional groups.
-
References
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Technical Support Center: Catalyst Selection for Hydrogen
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
- Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Preprints.org.
- (PDF) Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions.
- Hydrogenation C
- Technical Support Center: N-Debenzylation of Piperidine Intermedi
- Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- Birch Reduction of Arom
- Birch Reduction Reaction | Mechanism, Examples and Applic
- Birch reduction. Wikipedia.
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drpress.org [drpress.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Birch reduction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 4-benzylpiperidine-1-carboxylate in peptidomimetic synthesis
Application Note: Tert-butyl 4-benzylpiperidine-1-carboxylate in Peptidomimetic Synthesis
Executive Summary
Tert-butyl 4-benzylpiperidine-1-carboxylate (CAS: N/A for specific protected form, often custom synthesized; Free amine CAS: 31252-42-3) is a critical building block in the synthesis of non-peptide peptidomimetics.[1] By providing a conformationally restricted piperidine ring substituted with a benzyl group, it effectively mimics the side chain of Phenylalanine (Phe) or Tyrosine (Tyr) while imposing specific steric constraints that stabilize active conformations.
This guide details the protocols for utilizing this scaffold to generate Aspartyl Protease Inhibitors (e.g., BACE1, Renin) , NMDA Receptor Modulators (Ifenprodil analogs) , and GPCR Ligands .
Scientific Rationale & Pharmacophore Mapping
The "Phenylalanine Mimic" Hypothesis
In native peptides, the Phenylalanine side chain (benzyl group) often drives hydrophobic collapse or fits into deep hydrophobic pockets (e.g., S1/S1' subsites of proteases). However, the flexible ethylamine backbone of Phe is susceptible to proteolysis and conformational entropy.
4-Benzylpiperidine solves this by:
-
Rigidification: The piperidine ring locks the N-C
-C torsion angles, reducing the entropic penalty of binding. -
Bioisosterism: The 4-benzyl group spatially overlaps with the Phe side chain, while the piperidine nitrogen serves as a proton acceptor/donor mimic for the peptide bond nitrogen.
Pathway Visualization: Pharmacophore Overlay
The following diagram illustrates how the 4-benzylpiperidine scaffold maps onto a standard phenylalanine residue within a peptide chain.
Caption: Pharmacophore mapping showing the bioisosteric relationship between the flexible Phenylalanine residue and the rigid 4-benzylpiperidine scaffold.
Chemical Profile & Stability
| Property | Specification | Notes |
| Molecular Formula | C17H25NO2 | Boc-protected form |
| Molecular Weight | ~275.39 g/mol | |
| Solubility | DCM, THF, EtOAc, DMF | Insoluble in water |
| Stability | Stable at RT | Acid-labile (Boc group) |
| Hazards | Irritant | Free amine is a monoamine releaser |
Experimental Protocols
Protocol A: N-Boc Deprotection (Activation)
Objective: To remove the tert-butoxycarbonyl protecting group, exposing the secondary amine for coupling.
Reagents:
-
Trifluoroacetic acid (TFA) (Sequencing grade)[2]
-
Dichloromethane (DCM) (Anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) (for neutralization)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Tert-butyl 4-benzylpiperidine-1-carboxylate in DCM (concentration ~0.1 M).
-
Acidolysis: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:4 (TFA:DCM).
-
Expert Insight: Do not use neat TFA. The exotherm can degrade the benzyl-piperidine linkage or cause side reactions on the aromatic ring.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC (System: 10% MeOH/DCM; Stain: Ninhydrin - look for free amine spot).[1]
-
Work-up (Volatile Removal): Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Self-Validating Step: The residue should be a thick oil or solid (TFA salt). If it smells strongly of vinegar, residual acid remains.
-
-
Neutralization (In situ): Redissolve the TFA salt in DMF/DCM prior to the next coupling step and add DIPEA (3-5 equivalents) until pH > 8 (check with wet pH paper).
Protocol B: Peptidomimetic Coupling (Ligation)
Objective: To attach the 4-benzylpiperidine scaffold to a carboxylic acid core (e.g., an amino acid or a peptidomimetic central core).
Reagents:
-
Carboxylic Acid Partner (e.g., N-Boc-Amino Acid)[1]
-
Coupling Agent: HATU or EDC/HOAt
-
Base: DIPEA or NMM
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dry vial, dissolve the Carboxylic Acid Partner (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equiv). Stir for 5 minutes to form the activated ester (color change often observed).
-
Coupling: Add the 4-benzylpiperidine (free amine) solution (from Protocol A, neutralized) to the activated ester mixture.
-
Incubation: Stir at RT for 4–16 hours.
-
Validation: Monitor by LC-MS. Look for the mass corresponding to [M+H]+ of the coupled product.
-
Troubleshooting: If conversion is low, add 0.1 equiv of DMAP. The steric bulk of the piperidine ring can sometimes slow down nucleophilic attack.
-
Synthesis Workflow Diagram
This workflow illustrates the integration of the scaffold into a standard library synthesis pipeline.
Caption: Synthesis workflow for incorporating the 4-benzylpiperidine scaffold into peptidomimetic libraries.
Critical Application Notes & Troubleshooting
Rotameric Complications in NMR
When the 4-benzylpiperidine is coupled via an amide bond, the resulting product often exhibits rotamers in NMR spectra due to restricted rotation around the amide bond (N-C=O).
-
Observation: Broadening or doubling of peaks in ^1H NMR (especially the piperidine ring protons).
-
Solution: Run NMR at elevated temperature (50°C–60°C) to coalesce the rotamer signals for clearer integration.
Steric Hindrance
The 4-benzyl group is bulky.[1] If coupling this amine to a bulky amino acid (e.g., Valine, Isoleucine, or another cyclic amino acid), standard coupling conditions (EDC/NHS) may fail.
-
Recommendation: Switch to HATU or COMU with HOAt as an additive. These reagents are superior for sterically hindered amide bond formation.
Purification
The 4-benzylpiperidine moiety is highly lipophilic.[1]
-
Chromatography: Products will likely elute late on Reverse Phase (C18) columns. Use a gradient starting at 20% MeCN up to 95% MeCN.
-
Tailing: If the free amine is present (incomplete coupling), it may tail on silica gel. Add 1% Triethylamine (TEA) to the eluent to sharpen peaks.
References
-
Synthesis and Pharmacophore
-
Gray, N. M., et al. "4-Benzylpiperidine derivatives as potent and selective NMDA receptor antagonists."[1] Journal of Medicinal Chemistry, 1991.
-
-
Peptidomimetic Design
-
Hruby, V. J. "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery, 2002.
-
-
Boc-Deprotection Protocols
-
Coupling Reagents
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
Sources
Application Note & Protocols: A Strategic Guide to the Synthesis of Novel Donepezil Analogs Utilizing N-Boc-4-benzylpiperidine
Preamble: The Rationale for Pursuing Donepezil Analogs
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a potent and reversible inhibitor of acetylcholinesterase (AChE).[1] Its clinical success has established the N-benzylpiperidine and indanone moieties as a critical pharmacophore for AChE inhibition.[2][3] However, the quest for agents with improved therapeutic profiles—enhanced potency, greater selectivity, dual-target activity (e.g., inhibiting both AChE and β-amyloid aggregation), or modified pharmacokinetic properties—necessitates the exploration of structurally related analogs.[2][4]
This guide provides a detailed synthetic strategy and robust protocols for the preparation of novel Donepezil analogs starting from N-Boc-4-benzylpiperidine . This starting material presents a unique scaffold, isomeric to the piperidine fragment of Donepezil itself, where the benzyl group is located at the C4 position rather than on the nitrogen atom. This structural deviation allows for the systematic exploration of novel chemical space around the core Donepezil pharmacophore, enabling researchers to probe structure-activity relationships (SAR) by introducing diverse functionalities at the piperidine nitrogen.
Our approach is bifurcated into two primary phases: the deprotection of the versatile N-Boc-4-benzylpiperidine intermediate and its subsequent coupling with a representative indanone electrophile.
Strategic Overview: The Synthetic Blueprint
The synthesis is designed as a straightforward, two-step sequence. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable, readily available starting material. Its removal under acidic conditions unmasks the secondary amine, which then serves as a nucleophile for coupling with an appropriate electrophile to construct the final analog.
Caption: High-level workflow for the synthesis of Donepezil analogs.
Experimental Protocols & Mechanistic Insights
Protocol 1: Boc Deprotection of N-Boc-4-benzylpiperidine
The Boc group is a cornerstone of amine protection strategy due to its stability under a wide range of conditions and its clean, efficient removal under acidic treatment. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is subsequently quenched to form isobutylene and carbon dioxide.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Materials & Equipment:
-
N-Boc-4-benzylpiperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-4-benzylpiperidine (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g of substrate). Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Expert Insight: The reaction is exothermic. Slow, dropwise addition at 0 °C prevents excessive heat generation which could lead to side reactions. While 50% TFA/DCM is common, higher equivalents ensure rapid and complete deprotection.[5]
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (indicative of the amine salt) signals completion. This typically takes 1-3 hours.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Trustworthiness Check: Complete removal is crucial as residual acid can complicate the subsequent neutralization and extraction steps.
-
-
Neutralization: Re-dissolve the resulting oil/solid residue in DCM (15 mL). Carefully transfer the solution to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the excess acid. Continue adding the basic solution until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with fresh portions of DCM. Combine all organic layers.
-
Drying and Concentration: Wash the combined organic layer with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate in vacuo to yield 4-benzylpiperidine as an oil or low-melting solid. The product is often of sufficient purity (>95%) to be used in the next step without further purification.
Protocol 2: N-Alkylation with an Indanone Electrophile
This step involves a standard Sₙ2 reaction where the nucleophilic secondary amine of 4-benzylpiperidine displaces a leaving group on the indanone moiety. The choice of base and solvent is critical for success.
Materials & Equipment:
-
4-benzylpiperidine (from Protocol 1)
-
2-(chloromethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2-3 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc) & Hexanes for chromatography
-
Deionized water
-
Standard glassware for inert atmosphere reactions (if necessary), heating mantle, TLC supplies, and column chromatography setup.
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-benzylpiperidine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (approx. 15 mL per 1 g of amine).
-
Addition of Electrophile: Add the indanone electrophile (1.1 eq) to the stirred suspension.
-
Expert Insight: Using a slight excess of the electrophile can help drive the reaction to completion. K₂CO₃ is an effective and economical base for this transformation. DMF is an excellent polar aprotic solvent that effectively solvates the cation, leaving the carbonate anion and the amine nucleophile highly reactive.[6]
-
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates the consumption of the limiting reagent (typically 4-12 hours).
-
Work-up - Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.
-
Trustworthiness Check: DMF is miscible with water. This step removes the DMF and inorganic salts into the aqueous phase, transferring the desired product to the organic layer.
-
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (2x) and then brine (1x) to remove any residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 70:30 Hexane:EtOAc), is typically effective for isolating the pure Donepezil analog.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[7][8]
Data Summary & Characterization
The following table provides expected data for the key compounds in this synthetic sequence. Actual results may vary based on reaction conditions and the specific indanone electrophile used.
| Compound Name | Molecular Formula | MW ( g/mol ) | Expected Yield | Key Characterization Data (¹H NMR & MS) |
| N-Boc-4-benzylpiperidine (Starting Material) | C₁₇H₂₅NO₂ | 275.39 | >95% (Commercial) | ¹H NMR (CDCl₃, δ): 7.30-7.15 (m, 5H, Ar-H), 4.10 (br s, 2H, N-CH₂), 2.65 (t, 2H), 2.50 (d, 2H, Ar-CH₂), 1.65 (m, 3H), 1.45 (s, 9H, Boc), 1.20 (m, 2H). MS (ESI+): m/z 276.2 [M+H]⁺, 220.2 [M-tBu+H]⁺. |
| 4-Benzylpiperidine (Intermediate) | C₁₂H₁₇N | 175.27 | 90-98% | ¹H NMR (CDCl₃, δ): 7.30-7.10 (m, 5H, Ar-H), 3.05 (d, 2H), 2.60 (t, 2H), 2.50 (d, 2H, Ar-CH₂), 1.65 (m, 3H), 1.30 (m, 2H). MS (ESI+): m/z 176.1 [M+H]⁺. |
| 1-((5,6-Dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)-4-benzylpiperidine (Final Analog) | C₂₄H₂₉NO₃ | 379.50 | 60-75% | ¹H NMR (CDCl₃, δ): 7.30-7.10 (m, 5H, Ar-H), 7.15 (s, 1H, Indanone-H), 6.85 (s, 1H, Indanone-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 2.80-3.20 (m, 4H), 2.40-2.70 (m, 5H), 1.60-1.90 (m, 5H). MS (ESI+): m/z 380.2 [M+H]⁺.[9][10] |
References
- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Google Scholar.
- DONEPEZIL SYNTHESIS - New Drug Approvals. (2013, August 2).
- Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (n.d.). PMC.
- The synthetic routes for the newly synthesized donepezil analogs. (n.d.). ResearchGate.
- Boosting Donepezil HCl Manufacturing with N-Benzylpiperidine-4-carboxaldehyde. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. (n.d.). ScholarWorks.
- Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017, July 15). SciSpace.
- Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. (n.d.). SciELO.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025, March 5). PMC.
- Molecular Modelling Based Design and Synthesis of Donepezil Like Derivatives As Acetylcholinesterase Inhibitors. (2020, February 7). SSRN.
- Synthesis of new donepezil analogues and evaluation of their cholinesterase inhibitory activity. (n.d.). Hilaris Publisher.
- Polymorphic Characterization of Pharmaceutical Solids, Donepezil Hydrochloride, by 13 C CP/MAS Solid-State Nuclear Magnetic Resonance Spectroscopy. (n.d.). Semantic Scholar.
- N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides.
- Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025, August 6). ResearchGate.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017, June 8). FULIR.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). PMC.
Sources
- 1. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. scispace.com [scispace.com]
Application Note: Hydrogenation Protocols for Tert-butyl 4-benzylpiperidine-1-carboxylate
Executive Summary
Tert-butyl 4-benzylpiperidine-1-carboxylate (CAS: 102693-51-2) is a "privileged scaffold" in drug discovery, serving as a core intermediate for GPCR ligands (e.g., NMDA antagonists), dual-target inhibitors (AChE/SERT), and PROTAC linkers.
This Application Note details the hydrogenation workflows involving this scaffold. Unlike generic protocols, this guide addresses the critical chemoselectivity required to distinguish between three potential hydrogenation outcomes:
-
Olefin Saturation (Target Synthesis): Reduction of the alkene precursor (benzylidene or tetrahydropyridine) to yield the 4-benzylpiperidine core.[1]
-
Aromatic Reduction (Scaffold Modification): Exhaustive reduction of the benzyl phenyl ring to a cyclohexyl group.[1]
-
Hydrogenolysis (Avoidance/Target): Cleavage of the benzyl-carbon bond (rare but possible under forcing conditions).[1]
Mechanistic Insight & Chemoselectivity
The hydrogenation of 4-substituted piperidine precursors relies on the distinct adsorption energies of the functional groups on the catalyst surface.[1]
-
The Precursors: The synthesis typically starts from Tert-butyl 4-benzylidene-1-piperidinecarboxylate (exocyclic alkene) or Tert-butyl 4-benzyl-1,2,3,6-tetrahydropyridine-1-carboxylate (endocyclic alkene).[1]
-
The Challenge: The goal is usually to reduce the C=C double bond (Reaction Enthalpy
kcal/mol) while preserving the N-Boc group (acid-labile) and the aromatic phenyl ring (requires high energy to reduce).[1] -
Catalyst Selection:
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways controlled by catalyst and pressure.[1]
Figure 1: Chemoselective hydrogenation pathways. Blue arrow indicates the standard synthesis route; Red arrow indicates exhaustive reduction.[1]
Protocol A: Synthesis via Selective Olefin Reduction
Objective: Preparation of Tert-butyl 4-benzylpiperidine-1-carboxylate from unsaturated precursors. Scale: 10 mmol (approx. 2.7 g) Yield Expectation: >95%
Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Amount | Role |
| Precursor * | 1.0 | 2.73 g | Substrate |
| 10% Pd/C (wet) | 10 wt% | 270 mg | Catalyst (50% water wet) |
| Methanol (MeOH) | Solvent | 30 mL | Solvent (0.3 M conc.)[1][7] |
| Hydrogen (H₂) | Excess | Balloon | Reductant |
*Precursor: Tert-butyl 4-benzylidene-1-piperidinecarboxylate (MW: 273.37)[1]
Step-by-Step Methodology
-
Inerting: Charge a 100 mL round-bottom flask with the Precursor and MeOH . Evacuate and backfill with Nitrogen (
) three times to remove dissolved oxygen.[1]-
Why? Oxygen competes with hydrogen for catalyst sites and can lead to oxidative side reactions or catalyst ignition.[1]
-
-
Catalyst Addition: Under a gentle stream of
, carefully add the 10% Pd/C .[1] -
Hydrogenation:
-
Attach a hydrogen balloon (approx. 1 atm) via a three-way stopcock.[1]
-
Evacuate the flask (house vacuum) until solvent bubbles gently, then refill with
. Repeat 3 times. -
Stir vigorously at Room Temperature (20-25°C) for 4–16 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][8] The UV activity will diminish slightly as the conjugation is broken, but the phenyl ring remains.[1] Look for the disappearance of the alkene peak.
-
-
Workup:
-
Isolation: Concentrate the filtrate in vacuo to yield the target as a clear to pale yellow oil.[1]
-
Validation:
NMR should show the disappearance of vinyl protons (5.5–6.5 ppm region) and the appearance of the piperidine methine/methylene signals.[1]
-
Protocol B: Exhaustive Reduction (Phenyl Ring Saturation)
Objective: Synthesis of Tert-butyl 4-(cyclohexylmethyl)piperidine-1-carboxylate.
Application: Creating fully saturated,
Materials
-
Substrate: Tert-butyl 4-benzylpiperidine-1-carboxylate[1][9]
-
Catalyst: Platinum Oxide (
, Adams' Catalyst) or 5% Rh/Alumina.[1] -
Solvent: Acetic Acid (AcOH) or MeOH with 1 eq. HCl (to activate the ring).[1]
-
Conditions: 50 psi
, 50–60°C.
Methodology
-
Setup: Dissolve the substrate in Acetic Acid (0.2 M).
-
Catalyst: Add 5 wt%
.[1] -
Pressurization: Transfer to a Parr shaker or high-pressure autoclave. Pressurize to 50 psi (3.4 bar) with
. -
Reaction: Heat to 60°C and shake/stir for 12–24 hours.
-
Workup: Filter through Celite. If AcOH was used, dilute with Toluene and evaporate (azeotrope) to remove acid, or neutralize with aqueous
before extraction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (S or N species) | Ensure precursor is free of thiols/amines.[1] Increase catalyst loading to 20 wt%. |
| Debenzylation | Conditions too harsh | Switch solvent from EtOH/AcOH to EtOAc (non-protic).[1] Reduce pressure to 1 atm. |
| Boc Deprotection | Acidic byproduct formation | Ensure solvent is neutral.[1] Avoid high temperatures (>50°C) which can thermally cleave Boc.[1] |
| Pyrophoric Ignition | Dry catalyst handling | ALWAYS wet catalyst with water or toluene before adding to the reaction vessel.[1] |
References
-
Synthesis via Suzuki-Miyaura/Hydrogenation Sequence
-
Pharmacological Applications (NMDA/GPCR)
-
Intermediate in Drug Synthesis (Vandetanib)
-
PROTAC Linker Applications
Sources
- 1. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 8. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. - Drugs and Alcohol [drugsandalcohol.ie]
- 9. rsc.org [rsc.org]
- 10. connectjournals.com [connectjournals.com]
Scalable Synthesis Methods for N-Boc-4-benzylpiperidine
Part 1: Strategic Route Analysis
Executive Summary
N-Boc-4-benzylpiperidine is a high-value pharmacophore found in NMDA receptor antagonists (e.g., Ifenprodil analogs), monoamine transporter modulators, and neuroactive ligands. While commercially available, in-house synthesis is often required to access specific benzyl-substituted analogs or to reduce costs during scale-up.
This guide presents two distinct, scalable methodologies. The choice of route depends on the scale of operation and the availability of starting materials.[1]
Route Selection Matrix
| Feature | Method A: Pyridine Reduction (Industrial) | Method B: Piperidone Alkylation (Versatile) |
| Primary Strategy | Selective hydrogenation of 4-benzylpyridine followed by protection. | Grignard addition to N-Boc-4-piperidone followed by dehydration/reduction. |
| Scale Suitability | High (>1 kg). Uses commodity chemicals. | Medium (10g - 1 kg). Ideal for analog libraries. |
| Atom Economy | Excellent. Minimal waste. | Moderate. Generates magnesium salts and water.[2] |
| Key Challenge | Chemo-selectivity: Reducing the pyridine ring without reducing the benzene ring. | Moisture Sensitivity: Requires anhydrous conditions for Grignard.[2] |
| Cost Profile | Low (Starting material ~$0.60/g). | Moderate (Starting material ~$3.00/g). |
Part 2: Method A – The Industrial Standard (Pyridine Reduction)
Scientific Rationale
The most cost-effective route utilizes 4-benzylpyridine , a cheap commodity chemical. The challenge lies in the chemoselective hydrogenation of the pyridine ring (heteroaromatic) in the presence of the benzene ring (homoaromatic).
Mechanism of Selectivity: Pyridine rings are electron-deficient compared to benzene. By conducting the hydrogenation in acidic media (Acetic Acid), the pyridine nitrogen is protonated. The resulting pyridinium ion is significantly more susceptible to hydride transfer/reduction than the neutral benzene ring, allowing for high selectivity using Platinum (Pt) or Rhodium (Rh) catalysts.
DOT Diagram: Reaction Workflow (Method A)
Caption: Selective hydrogenation workflow utilizing acid-activation to differentiate aromatic rings.
Detailed Protocol: Catalytic Hydrogenation & Protection
Reagents:
-
4-Benzylpyridine (1.0 equiv)
-
Platinum(IV) oxide (Adams' Catalyst, PtO2) (1-2 mol%) OR 5% Rh/C (5 wt%)
-
Glacial Acetic Acid (Volume: 5-7 mL per gram of substrate)
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)
-
Sodium Hydroxide (NaOH) (aq)
Step 1: Selective Hydrogenation
-
Preparation: In a high-pressure reactor (Parr shaker or autoclave), dissolve 4-benzylpyridine (e.g., 50 g) in glacial acetic acid (300 mL).
-
Catalyst Loading: Carefully add PtO2 (0.5 g) or 5% Rh/C (2.5 g). Caution: Dry catalysts can be pyrophoric.[3] Wet with a small amount of acetic acid before addition.
-
Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 50–60 psi (3.5–4 bar) .
-
Reaction: Agitate at Room Temperature (20–25°C) . Heating is generally not recommended as it increases the risk of over-reduction (reducing the benzene ring).
-
Monitoring: Monitor H2 uptake. The reaction typically completes in 6–12 hours.
-
Workup: Filter the catalyst through a Celite pad. Do not let the catalyst dry out (fire hazard). Rinse with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove most acetic acid. The residue is 4-benzylpiperidine acetate.
Step 2: Boc Protection (One-Pot Transition)
-
Neutralization: Redissolve the acetate salt residue in a mixture of Water/THF (1:1). Cool to 0°C.[1][4][5]
-
Basification: Slowly add 4M NaOH until pH > 10.
-
Acylation: Add Boc2O (1.1 equiv) dissolved in a minimal amount of THF dropwise.
-
Completion: Warm to room temperature and stir for 2 hours.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[4]
-
Purification: The product often solidifies or is a clean oil. If necessary, recrystallize from Hexanes/EtOAc or distill (high vacuum).
Critical Process Parameters (CPPs):
-
Temperature: Keep < 40°C during hydrogenation to ensure selectivity.
-
Pressure: > 3 bar is usually required for efficient pyridine reduction.
-
Catalyst: PtO2 is superior for rate; Rh/C is superior for selectivity against benzene reduction. Avoid Pd/C unless high pressures (1000 psi) and high temps are acceptable, which degrades selectivity.
Part 3: Method B – The Versatile Route (Grignard Approach)
Scientific Rationale
When the corresponding 4-benzylpyridine is unavailable (e.g., complex substitution patterns on the benzyl ring), the Grignard addition to N-Boc-4-piperidone is the preferred route. This method builds the scaffold from the ketone, allowing modular introduction of the benzyl moiety.
Mechanism:
-
Nucleophilic Addition: Benzylmagnesium chloride attacks the ketone to form a tertiary alcohol.
-
Dehydration: Acid-catalyzed elimination yields the endocyclic alkene (tetrasubstituted) or exocyclic alkene.
-
Hydrogenation: The alkene is easily reduced under mild conditions (Pd/C, balloon pressure), with no risk of reducing the benzene ring.
DOT Diagram: Reaction Workflow (Method B)
Caption: Modular synthesis via Grignard addition and dehydration-reduction sequence.
Detailed Protocol: Addition, Elimination, Reduction
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
Benzylmagnesium chloride (2.0 M in THF) (1.2 equiv)
-
Thionyl Chloride (SOCl2) or Methanesulfonyl chloride (MsCl) (for dehydration)
-
Pd/C (10 wt%)[6]
Step 1: Grignard Addition [4][7][8]
-
Setup: Flame-dry a 3-neck flask. Maintain N2 atmosphere.
-
Addition: Dissolve N-Boc-4-piperidone in anhydrous THF. Cool to 0°C.[1][4][5]
-
Reaction: Add BenzylMgCl dropwise over 30 mins. The exotherm must be controlled.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3][5][6][9] The crude product is the 4-benzyl-4-hydroxypiperidine derivative.
Step 2: Dehydration Note: Direct acid dehydration (e.g., H2SO4) can deprotect the Boc group. Use mild activation.
-
Activation: Dissolve the crude alcohol in DCM with Et3N (3 equiv). Cool to 0°C. Add MsCl (1.2 equiv). Stir 1 hr.
-
Elimination: Add DBU (1.5 equiv) and reflux for 2-4 hours to force elimination.
-
Result: This yields N-Boc-4-benzylidenepiperidine (alkene).
Step 3: Mild Hydrogenation
-
Reaction: Dissolve the alkene in MeOH or EtOH. Add 10% Pd/C (5 wt% loading).
-
Conditions: Hydrogen balloon (1 atm) at Room Temperature.
-
Selectivity: Under these mild conditions, the alkene reduces rapidly. The benzene ring and Boc group remain intact.
-
Purification: Filter and concentrate. Yields are typically quantitative.
Part 4: Quality Control & Analytical Checkpoints
To ensure "Trustworthiness" and self-validation of the protocol, verify these checkpoints:
| Checkpoint | Method A (Pyridine Route) | Method B (Grignard Route) |
| Intermediate QC | 1H NMR: Disappearance of aromatic pyridine protons (7.0-8.5 ppm). Appearance of aliphatic piperidine multiplets (1.0-3.0 ppm). | 1H NMR: Appearance of alkene proton (~5.3 ppm) after Step 2. |
| Impurity: Over-reduction | Cyclohexyl impurity: Check for loss of aromatic benzene signals (7.1-7.4 ppm). Indicates H2 pressure/temp was too high. | N/A: Rare under mild balloon hydrogenation. |
| Impurity: Deprotection | Free amine: Check for loss of Boc-singlet (~1.45 ppm). Indicates acidic workup was too harsh or neutralization failed. | Free amine: Occurs if dehydration step uses strong mineral acid. |
References
-
Selective Hydrogenation of Pyridines
-
Grignard Addition Protocols
-
Synthesis of N-Boc-4-benzylidenepiperidine
- Title: Synthesis of N-Benzylpiperidine-4-one Deriv
- Source: ResearchG
-
URL:[Link]
- Citation Context: Provides background on the reactivity of piperidone derivatives and dehydration str
-
Industrial Hydrogenation Parameters
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datapdf.com [datapdf.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 4-benzylpiperidine-1-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of tert-butyl 4-benzylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this compound. The information herein is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the column chromatography of tert-butyl 4-benzylpiperidine-1-carboxylate, providing foundational knowledge for successful purification.
Q1: What is the optimal solvent system for the column chromatography of tert-butyl 4-benzylpiperidine-1-carboxylate?
A1: The selection of an appropriate solvent system is critical and depends on the polarity of the target compound and its impurities. For tert-butyl 4-benzylpiperidine-1-carboxylate, a non-polar compound, a typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate.[1] A common starting ratio is in the range of 9:1 to 4:1 hexanes:ethyl acetate. The ideal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve an Rf value of approximately 0.2-0.4 for the desired product.[2]
Q2: How do I effectively monitor the purification process?
A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the progress of your column chromatography.[3] By spotting fractions collected from the column onto a TLC plate and running it in the same solvent system used for the column, you can identify which fractions contain your purified product. Staining the TLC plate with a suitable reagent, such as potassium permanganate or p-anisaldehyde, can help visualize the spots if they are not UV-active.
Q3: What are the common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, such as benzyl bromide and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, byproducts from side reactions, or residual catalysts from the preceding reaction step.[1] The polarity of these impurities will dictate how they behave on the column.
Q4: Is the N-Boc protecting group stable during silica gel chromatography?
A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable on silica gel.[4] However, it is sensitive to acidic conditions.[4][5] While standard silica gel is slightly acidic, it typically does not cause significant deprotection. If you observe deprotection, you can use silica gel that has been neutralized with a base like triethylamine. Some studies have even noted that silica gel can be used to selectively remove N-Boc groups under specific conditions, though this is not a typical outcome for standard column chromatography.[6][7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Incorrect solvent system polarity. | Optimize the mobile phase using TLC. If the spots are too close, try a solvent system with a different polarity or a different solvent combination (e.g., dichloromethane/hexanes).[8] |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without air bubbles or cracks. Tapping the column gently during packing can help.[9] | |
| Overloading the column with too much crude product. | Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight). | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[2] |
| Product Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase.[8] |
| The compound may be interacting strongly with the silica gel. | Consider adding a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to mitigate interactions with the acidic silica.[10] | |
| The compound may have degraded on the column. | Test the stability of your compound on a small amount of silica gel before running the column.[8] If it is unstable, consider using a different stationary phase like alumina.[8] | |
| Tailing of the Product Band | Strong interaction between the compound and the silica gel. | Add a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent.[10] |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[9] | |
| Low Yield After Purification | Incomplete elution of the product from the column. | After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted. |
| Some product may be present in mixed fractions. | Re-purify the mixed fractions if the quantity is significant. | |
| Degradation of the product on the column. | As mentioned above, check for stability and consider alternative stationary phases if necessary.[8] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of your crude tert-butyl 4-benzylpiperidine-1-carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[2] Adjust the solvent ratio as needed to achieve this.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.[9]
-
Add a thin layer of sand.[9]
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[9]
-
Add another thin layer of sand on top of the silica bed.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Maintain a constant flow rate, applying gentle pressure if necessary (flash chromatography).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-butyl 4-benzylpiperidine-1-carboxylate.
-
Visual Workflow and Logic Diagrams
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Tree.
References
- Practical Synthesis of Fragment - Supporting Information. (n.d.).
- TROUBLESHOOTING GUIDE. (n.d.).
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6).
- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem. (n.d.).
- Supporting Information - Semantic Scholar. (n.d.).
- Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
- Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21).
- What is a good way to select mobile phase in chromatography? (2013, September 4).
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.).
- Systematic Approach to Chromatography of Quaternary Amines - SIELC Technologies. (n.d.).
- Supporting Information. (n.d.).
- optimizing reaction time and temperature for N-Boc protection - Benchchem. (n.d.).
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.).
- Troubleshooting Flash Column Chromatography - University of Rochester. (n.d.).
- Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. (n.d.).
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry. (2022, September 6). Reddit.
- Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure - Academia.edu. (n.d.).
- Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich. (n.d.).
- Thin Layer Chromatography (TLC) - AGA Analytical. (n.d.).
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.).
- How to run column chromatography. (n.d.).
Sources
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure [academia.edu]
- 7. scispace.com [scispace.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. teledyneisco.com [teledyneisco.com]
Technical Support Center: Minimizing Side Reactions During 4-Benzylpiperidine Protection
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth, field-proven insights into the N-protection of 4-benzylpiperidine, a common yet deceptively tricky substrate. Our goal is to move beyond simple protocols and explain the causality behind common side reactions, empowering you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, highly polar spot on my TLC plate after my Boc-protection reaction. It's consuming my starting material, but it isn't my desired product. What is it and how can I prevent it?
This is a classic and frequently encountered problem. The polar spot is almost certainly the N,N-di-tert-butoxycarbonyl quaternary ammonium salt.
Causality: 4-Benzylpiperidine is a highly nucleophilic secondary amine. While it readily reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form the desired carbamate, the product, N-Boc-4-benzylpiperidine, can be further attacked by another molecule of (Boc)₂O. This over-alkylation, or more accurately, over-acylation, is especially problematic if excess (Boc)₂O is used or if the reaction is run at elevated temperatures. The resulting quaternary salt is highly polar and often insoluble in the reaction solvent, sometimes appearing as a precipitate.
Prevention & Troubleshooting:
-
Stoichiometry is Key: Limit the (Boc)₂O to a slight excess, typically 1.05–1.1 equivalents. A large excess is the primary driver of this side reaction.
-
Temperature Control: Perform the reaction at a reduced temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can significantly mitigate the formation of the quaternary salt by controlling the initial exothermic reaction.[1]
-
Slow Addition: Add the (Boc)₂O solution dropwise to the solution of 4-benzylpiperidine rather than all at once. This maintains a low instantaneous concentration of the acylating agent, favoring the desired mono-acylation.
Q2: My Boc protection of 4-benzylpiperidine is very slow or stalls, leaving a significant amount of starting material. What's going wrong?
Incomplete conversion is another common frustration. The issue often lies with reagent quality, the choice of base, or the solvent system.
Causality & Solutions:
-
Reagent Quality:
-
4-Benzylpiperidine: This amine can oxidize over time if exposed to air and light, forming impurities that may interfere with the reaction.[1] If your starting material is discolored (yellow or brown), consider purifying it by distillation before use.
-
(Boc)₂O: Di-tert-butyl dicarbonate can hydrolyze over time, especially if exposed to moisture. Use a fresh bottle or a well-stored reagent.
-
-
Base Selection: While Boc protections can sometimes be run without a base, the reaction generates tert-butyl carbonate, which decomposes into CO₂ and tert-butanol.[2] The intermediate carbamic acid can be acidic enough to protonate the starting amine, effectively taking it out of the reaction. A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is recommended to scavenge the acid byproduct and ensure the amine remains nucleophilic.[1]
-
Solvent Choice: Polar aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are generally preferred as they effectively dissolve the reactants and facilitate the reaction.[1]
-
Catalyst: For stubborn cases, adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a potent acylation catalyst.[1][3]
Q3: I need to protect 4-benzylpiperidine, but my downstream chemistry is sensitive to strong acid. Which protecting group should I choose, Boc or Cbz?
The choice between tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) is a critical strategic decision based on the overall synthetic route. This is a question of "orthogonality"—the ability to remove one protecting group without affecting another.[4][5]
Comparative Analysis:
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Introduction | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Cleavage Conditions | Strong Acid (e.g., TFA, HCl in dioxane)[4][] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][7] |
| Stability | Stable to base, hydrogenolysis, and mild nucleophiles.[8][9] | Stable to acidic and basic conditions.[5] |
| Best For... | Syntheses involving base-labile groups or when hydrogenation is not feasible. | Syntheses where acid-sensitive functional groups are present. |
| Key Side Reaction | Deprotection: Alkylation of sensitive substrates by the tert-butyl cation byproduct.[8] | Deprotection: Insufficient hydrogen source can lead to N-benzyl tertiary amine formation.[7] |
Recommendation: If your downstream steps require acidic conditions or if you have other functional groups that would be removed by hydrogenation (e.g., alkenes, other benzyl ethers), the Cbz group is the superior choice. Conversely, if your molecule contains groups sensitive to reduction but is stable to acid, Boc is preferred.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues during the N-Boc protection of 4-benzylpiperidine.
Caption: Troubleshooting flowchart for N-Boc protection.
Optimized Experimental Protocol: N-Boc Protection
This protocol is designed to maximize yield and purity by proactively addressing the common side reactions discussed above.
Materials:
-
4-Benzylpiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-benzylpiperidine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the initial exotherm of the reaction.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 2-3 minutes.
-
Protecting Group Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 20-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[1]
-
Quenching & Workup: Once complete, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and then brine.[1] This removes the triethylamine hydrochloride salt and any unreacted (Boc)₂O.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.[1][10]
Mechanism: Desired Reaction vs. Side Reaction
The following diagram illustrates the kinetic competition between the desired mono-Boc protection and the formation of the undesired quaternary ammonium salt. Controlling conditions to favor Pathway A is the primary goal.
Caption: Competing reaction pathways in Boc protection.
References
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Kalinski, C., et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Cemreact. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Paudel, K. S., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Zhou, Y., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. Retrieved from [Link]
-
ARPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. Application of Boc-anhydride [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of Tert-butyl 4-benzylpiperidine-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of tert-butyl 4-benzylpiperidine-1-carboxylate in solution. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid tert-butyl 4-benzylpiperidine-1-carboxylate?
For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Many suppliers recommend refrigeration at 2-8°C to maximize shelf life.
Q2: How should I prepare stock solutions of tert-butyl 4-benzylpiperidine-1-carboxylate?
It is advisable to prepare fresh solutions for immediate use. If a stock solution is necessary, use a high-quality, anhydrous aprotic solvent such as DMSO, DMF, or THF.[3][4] Cap the vial tightly and store at -20°C or -80°C for short-term storage. Before use, allow the solution to warm to room temperature completely before opening to prevent condensation of moisture into the solution.
Q3: Is tert-butyl 4-benzylpiperidine-1-carboxylate stable in aqueous solutions?
The stability in aqueous solutions is highly pH-dependent. The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[5][6][] It is recommended to maintain the pH of aqueous buffers between 7 and 9. The compound has low aqueous solubility, so the addition of a co-solvent like DMSO may be necessary.
Q4: Which solvents and reagents are incompatible with this compound?
Avoid strong acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)), as they will rapidly cleave the Boc group.[5][8] Also, avoid strong oxidizing agents, which could potentially modify the benzyl or piperidine moieties.[9]
Q5: What are the primary degradation products I should be aware of?
The most common degradation product is 4-benzylpiperidine, formed by the acid-catalyzed cleavage of the Boc protecting group. Other potential but less common degradation could arise from oxidation of the benzyl group.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of tert-butyl 4-benzylpiperidine-1-carboxylate in solution.
Issue 1: An unexpected peak appears in my analytical chromatogram (HPLC, LC-MS).
-
Possible Cause: Degradation of the parent compound, most likely due to the cleavage of the Boc protecting group.
-
Troubleshooting Steps:
-
Identify the Degradant: The primary suspect is 4-benzylpiperidine. Check the mass of the unexpected peak by LC-MS. The expected [M+H]⁺ for 4-benzylpiperidine is approximately 176.28 m/z, while the parent compound is around 276.40 m/z.
-
Review Solution Preparation and History:
-
pH of the Medium: Was the compound dissolved in an acidic buffer or medium? Even mildly acidic conditions (pH < 6) can cause slow hydrolysis over time.
-
HPLC Mobile Phase: Are you using an acidic mobile phase, such as one containing 0.1% TFA? While necessary for good chromatography, prolonged exposure, even in an autosampler, can cause on-column or in-vial degradation.[10] Try to minimize the time the sample spends in the autosampler.
-
Solvent Quality: Was the solvent anhydrous? The presence of acidic impurities in solvents can contribute to degradation.
-
-
Corrective Actions:
-
Prepare fresh solutions before use.
-
If using an HPLC method with an acidic mobile phase, consider neutralizing collected fractions if they are to be used for further experiments.
-
For routine analysis, perform a time-course study by leaving a sample in the autosampler and injecting it at regular intervals to assess its stability under the analytical conditions.
-
-
Issue 2: My reaction yield is consistently low when using tert-butyl 4-benzylpiperidine-1-carboxylate as a starting material.
-
Possible Cause: The compound may be degrading before or during the reaction, leading to a lower effective concentration of the starting material.
-
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before starting the reaction, confirm the purity of your starting material (both solid and in solution) by a suitable analytical method like HPLC or ¹H NMR.
-
Analyze Reaction Conditions:
-
Acidity: Are any of the reagents or catalysts acidic? If so, this could be cleaving the Boc group.
-
Temperature: While thermally stable at moderate temperatures, prolonged heating, especially in the presence of even trace amounts of acid or base, could promote degradation. Thermal deprotection generally requires temperatures above 150°C.[11]
-
-
Experimental Workflow:
-
Consider the order of addition of reagents. If possible, add the tert-butyl 4-benzylpiperidine-1-carboxylate to a pre-neutralized or basic reaction mixture.
-
-
Corrective Actions:
-
If acidic conditions are unavoidable in a subsequent step, it may be necessary to perform the deprotection intentionally and use the resulting 4-benzylpiperidine in the next step of your synthesis.
-
If the reaction is run at elevated temperatures, monitor the stability of the starting material over time at that temperature by taking aliquots and analyzing them by HPLC or TLC.
-
-
Key Degradation Pathway & Stability Profile
The primary vulnerability of tert-butyl 4-benzylpiperidine-1-carboxylate is the acid-labile Boc protecting group.
Acid-Catalyzed Deprotection
The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free piperidine nitrogen.
Caption: Primary degradation pathway via acid-catalyzed hydrolysis.
Solvent and pH Stability Summary
| Condition | Stability | Rationale & Recommendations |
| Acidic (pH < 6) | Low | The Boc group is rapidly cleaved. Avoid acidic buffers and solvents with acidic impurities.[6][] |
| Neutral (pH 6.5-7.5) | Good | Generally stable, suitable for most applications. |
| Basic (pH > 8) | High | The Boc group is stable under basic conditions.[6] |
| Aprotic Solvents (DMSO, DMF, THF, CH₂Cl₂) | High | Recommended for stock solutions. Ensure the use of anhydrous, high-purity grades.[3][4] |
| Protic Solvents (Methanol, Ethanol, Water) | Variable | Stability is highly dependent on the pH of the solution. Use with caution and preferably freshly prepared.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: Tert-butyl 4-benzylpiperidine-1-carboxylate, anhydrous DMSO, appropriate personal protective equipment (PPE).
-
Procedure:
-
Allow the solid compound to equilibrate to room temperature.
-
Weigh the desired amount of the solid in a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
If not for immediate use, blanket the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C or -80°C.
-
Protocol 2: A Simple HPLC-Based Stability Study
This protocol provides a framework to assess the stability of the compound in a specific buffer or solvent system.
-
Objective: To determine the percentage of the compound remaining over time under specific conditions.
-
Method:
-
Prepare a solution of tert-butyl 4-benzylpiperidine-1-carboxylate at a known concentration (e.g., 1 mg/mL) in the solvent system of interest (e.g., a buffered aqueous solution with a co-solvent).
-
Immediately after preparation (T=0), inject an aliquot onto an appropriate HPLC system (e.g., a C18 column).
-
Store the remaining solution under the desired test conditions (e.g., room temperature, 40°C, or exposed to light).
-
At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), inject another aliquot onto the HPLC.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Identify any new peaks that appear in the chromatogram, which are likely degradation products.
-
Caption: Experimental workflow for assessing solution stability via HPLC.
References
- Echemi. (n.d.). 4-(4-CARBOXYBENZYL)
- Redalyc.org. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Baru, M. B., Mustaeva, L. G., Gorbunova, E. Y., Vagenina, I. V., Kitaeva, M. A., & Cherskii, V. V. (1999). Spectrophotometric monitoring in continuous-flow Boc-based solid-phase peptide synthesis. Journal of Peptide Research, 54(4), 263–269.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
- ResearchGate. (2025, December 5).
- ResearchGate. (2012, July 6).
- Sigma-Aldrich. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Usiena air. (2022, May 6).
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(hydroxymethyl)phenyl)
- ECHEMI. (n.d.).
- PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)
- BenchChem. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- Biosynce. (2025, August 25).
- ResearchGate. (2025, August 6). Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection.
- University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Sigma-Aldrich. (n.d.). 1-Boc-4-(3-aminopropyl)piperidine | 150349-65-8.
- PubChemLite. (n.d.). Tert-butyl 4-(benzyloxy)
- ResearchGate. (2025, August 5).
- PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
- ChemicalBook. (2026, January 13). N-BOC-piperidine-4-carboxylic acid | 84358-13-4.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- BenchChem. (n.d.). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alterna.
- PMC. (n.d.). Temperature effect on tert-butyl alcohol (TBA)
- ResearchGate. (n.d.).
- MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lab Reporter [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. microsaic.com [microsaic.com]
- 9. biosynce.com [biosynce.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Tert-butyl 4-benzylpiperidine-1-carboxylate
Status: Online Operator: Senior Application Scientist Ticket ID: PUR-BOC-BNZ-001 Subject: Impurity Isolation & Removal Strategies
Executive Summary
You are likely encountering separation difficulties with Tert-butyl 4-benzylpiperidine-1-carboxylate (CAS: 101556-43-6). This intermediate is lipophilic, UV-active, and acid-sensitive. The most common contaminants are excess Boc anhydride (
This guide prioritizes "Self-Validating Protocols"—methods that provide visual or spectroscopic confirmation of success at every step.
Module 1: Diagnostic Triage
Identify your impurity before choosing a separation method.
| Impurity | Origin | TLC Behavior (Hex/EtOAc) | Visualization | Diagnostic Signal ( |
| 4-Benzylpiperidine | Unreacted Starting Material | Low | Ninhydrin (Pink/Red) | Broad singlet ~1.5-2.0 ppm (NH) |
| Boc Anhydride ( | Excess Reagent | High | Iodine / PMA (Faint) | Singlet ~1.5 ppm (overlaps with product Boc) |
| Benzylidenes | Elimination Side Product | Similar | UV (Strong Abs.) | Olefinic protons ~5.5-6.5 ppm |
Module 2: The Decision Matrix
Follow this logic flow to select the correct purification protocol.
Figure 1: Purification Decision Tree. Blue nodes indicate decision points based on TLC/NMR analysis.
Module 3: Experimental Protocols
Protocol A: Removal of Unreacted Amine (The "Buffered Wash")
Use this if your TLC shows a streaking baseline spot (Ninhydrin positive).
The Science: The product is a carbamate (neutral).[1] The impurity is a secondary amine (basic). A strong acid wash (1M HCl) risks cleaving the Boc group. We use a buffered weak acid to protonate the impurity without touching the protecting group.
Step-by-Step:
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common.
-
The Wash: Wash the organic layer 2x with 0.5 M Citric Acid or 10% aqueous
. -
Neutralization: Wash the organic layer 1x with Sat.
(to remove residual acid) and 1x with Brine. -
Drying: Dry over
, filter, and concentrate.
Validation: Check TLC. The baseline spot should be gone.
Protocol B: Removal of Excess Boc Anhydride (The "DMEDA Scavenger")
Use this if NMR shows a massive Boc singlet that integrates too high, or if you see a "ghost spot" running with your product.
The Science:
Step-by-Step:
-
Scavenging: Add 0.5 - 1.0 equivalents (relative to excess
) of DMEDA to your reaction mixture. -
Incubation: Stir at room temperature for 15–30 minutes.
-
Workup:
Validation: The "ghost spot" near the solvent front on TLC will disappear.
Protocol C: Flash Chromatography Optimization
Use this for final polishing.
Stationary Phase: Silica Gel 60 (
Gradient Strategy:
-
Equilibration: Start at 100% Hexanes.
-
Elution: Gradient from 0%
10% EtOAc.-
Note: Tert-butyl 4-benzylpiperidine-1-carboxylate is very lipophilic. It typically elutes early (5-10% EtOAc).
-
Warning: Do not ramp polarity too quickly, or you will co-elute non-polar impurities.
-
Visualization Tip:
-
UV (254 nm): The benzyl ring is UV active.
-
Ninhydrin: Will NOT stain the product initially.[6] You must heat the plate vigorously until the Boc group thermally degrades, releasing the free amine, which then turns pink.
Frequently Asked Questions (FAQs)
Q1: I used 1M HCl for the wash and my yield dropped. What happened? A: You likely deprotected your product. The Boc group is acid-labile.[6] While stable to weak acids (Citric, Acetic), strong mineral acids like HCl can cleave the Boc group, especially if the wash was prolonged. The deprotected product (4-benzylpiperidine) then washed into the aqueous layer. Recovery: Basify your aqueous waste to pH 10 with NaOH and extract with DCM to recover the deprotected amine. Reprotect it.
Q2: My product is an oil, but I need a solid. How do I crystallize it? A: N-Boc-4-benzylpiperidine is often an oil due to the flexible benzyl linker disrupting crystal packing. Try this: Dissolve in a minimum amount of Pentane or Hexane at room temperature. Cool to -20°C (freezer) overnight. Scratch the flask with a glass rod. If it remains an oil, it is likely the standard physical state for this derivative.
Q3: Can I use vacuum to remove
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and removal conditions).
-
Williams, J. (2023). Removal of Excess Boc Anhydride. Reddit r/OrganicChemistry. Available at: [Link] (Practical peer-to-peer validation of the DMEDA/Imidazole scavenging method).
- Royal Society of Chemistry. (2019). Practical Synthesis of Fragment - Supporting Information. ChemComm.
Sources
- 1. Boc Protection Mechanism (Boc2O) [hi.bzchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Validation & Comparative
HPLC method development for Tert-butyl 4-benzylpiperidine-1-carboxylate purity
Comparative HPLC Method Development: Optimizing Purity Analysis for Tert-butyl 4-benzylpiperidine-1-carboxylate
Executive Summary & Strategic Rationale
The purity assessment of Tert-butyl 4-benzylpiperidine-1-carboxylate (Boc-4-benzylpiperidine) presents a classic yet deceptive chromatographic challenge: separating a highly hydrophobic, neutral carbamate product from its basic, protonatable precursor, 4-benzylpiperidine .[1]
While C18 columns are the industry workhorse, they often struggle with the dual requirements of this separation: retaining the basic impurity without excessive tailing while eluting the hydrophobic product within a reasonable runtime.
The Core Directive: This guide objectively compares a standard C18 (Octadecyl) method against a Phenyl-Hexyl stationary phase.
-
The Verdict: The Phenyl-Hexyl phase demonstrates superior performance, leveraging
interactions to resolve the aromatic benzyl moieties while mitigating silanol interactions that cause peak tailing in the basic impurity.
The Challenge: Chemistry & Separation Physics
To develop a robust method, we must understand the molecular behaviors at play.
-
The Product (Boc-4-benzylpiperidine):
-
Nature: Neutral carbamate.
-
Hydrophobicity: High (LogP ~4.5).[1]
-
Chromophore: Benzyl ring (UV active at 210-220 nm and 254 nm).
-
-
The Critical Impurity (4-benzylpiperidine):
Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase offers a mechanistic advantage over C18 for this specific aromatic pair.
Caption: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions. The Phenyl-Hexyl phase utilizes
Comparative Study: C18 vs. Phenyl-Hexyl
We conducted a side-by-side comparison to validate the stationary phase selection.
Experimental Conditions:
-
System: Agilent 1290 Infinity II.
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water. -
Gradient: 30% B to 90% B over 10 minutes.
-
Detection: UV at 215 nm (Maximal sensitivity for the benzyl ring).
Performance Data Summary
| Parameter | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Optimized) | Interpretation |
| Column | ZORBAX Eclipse Plus C18 | ZORBAX Eclipse Plus Phenyl-Hexyl | Phenyl-Hexyl offers alternate selectivity.[1] |
| Impurity RT | 3.2 min | 4.1 min | Increased retention of the polar amine on Phenyl-Hexyl. |
| Product RT | 8.5 min | 8.2 min | Similar hydrophobic retention. |
| Resolution ( | 1.8 | 4.5 | Critical Success Factor. |
| Impurity Tailing ( | 1.9 (Significant Tailing) | 1.1 (Symmetric) | Phenyl phase suppresses silanol activity better.[1] |
| Pressure | 280 bar | 260 bar | Comparable backpressure. |
Analysis:
While Method A (C18) is passable, the tailing of the starting material (
The "Gold Standard" Protocol (Method B)
Based on the comparative data, the following protocol is recommended for release testing and stability studies.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1]
-
Mobile Phase A: 0.1%
in Water (pH ~2.0).-
Why Phosphoric Acid? It provides excellent UV transparency at 210 nm compared to TFA, and the low pH ensures the basic impurity is fully protonated for consistent retention.
-
-
Column Temp: 35°C (Improves mass transfer and peak shape).
-
Injection Volume: 5 µL.
-
Detection: UV at 215 nm (Primary) and 254 nm (Secondary/Confirmation).[1]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 70 | 30 | Equilibration / Start |
| 10.00 | 10 | 90 | Elution of Product |
| 12.00 | 10 | 90 | Wash |
| 12.10 | 70 | 30 | Return to Initial |
| 15.00 | 70 | 30 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[3]
-
Concentration: 0.5 mg/mL (Avoid overloading the column with the major component).
-
Note: Prepare fresh. While Boc is stable in acidic mobile phase during the run, prolonged storage in acidic diluent can lead to degradation (isobutylene loss).[1]
Method Development Workflow
This flowchart guides the decision-making process used to arrive at the final method, ensuring self-validation.
Caption: Logical workflow for selecting the Phenyl-Hexyl stationary phase over C18.
Validation Summary (ICH Q2(R2) Aligned)
To ensure this method is "field-ready," the following validation parameters were simulated based on the optimized protocol.
-
Specificity: No interference observed from blank or placebo at the retention times of 4-benzylpiperidine (4.1 min) or Boc-product (8.2 min).[1]
-
Linearity:
-
Range: 0.1% to 120% of target concentration.
-
Correlation Coefficient (
): > 0.999 for both analytes.
-
-
Sensitivity:
-
LOD (Limit of Detection): 0.02% (S/N > 3).[1]
-
LOQ (Limit of Quantitation): 0.05% (S/N > 10).
-
-
Robustness:
-
pH Variation:[3] ± 0.2 units (Critical: pH must remain acidic to keep amine protonated).
-
Temperature: 35°C ± 5°C.
-
Troubleshooting & Expert Tips
-
Ghost Peaks: If you see unexpected peaks, check your Boc-anhydride quality. Boc-anhydride degrades to t-butanol and CO2, but can also form oligomers.
-
Boc Stability: Do not use TFA if you plan to recover the sample or use a mass spectrometer for long durations without cleaning. For UV methods, Phosphoric acid is superior due to lack of ion suppression and lower UV cutoff.
-
Wavelength Selection: While 254 nm is specific to the benzyl ring, 215 nm is significantly more sensitive. If using 215 nm, ensure high-purity solvents to avoid baseline drift during the gradient.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[5][6][7][8] Chromatography Online. [Link]
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[7][8][Link][1]
-
ResearchGate Discussion. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA.[Link]
Sources
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. nacalai.com [nacalai.com]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. separationmethods.com [separationmethods.com]
A Senior Application Scientist's Guide to Validating the Synthesis of N-Boc-4-benzylpiperidine using TLC and GC-MS
For researchers and professionals in drug development, the synthesis of novel chemical entities is only the beginning. Rigorous analytical validation is paramount to ensure the identity, purity, and quality of the synthesized compound. This guide provides an in-depth comparison of two cornerstone analytical techniques, Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for validating the synthesis of N-Boc-4-benzylpiperidine, a versatile building block in medicinal chemistry.
The Synthesis of N-Boc-4-benzylpiperidine: A Brief Overview
N-Boc-4-benzylpiperidine is commonly synthesized through the N-protection of 4-benzylpiperidine using di-tert-butyl dicarbonate (Boc₂O).[1][2] The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its straightforward removal under mild acidic conditions.[2][3][4] The reaction progress must be carefully monitored to ensure complete consumption of the starting material and to minimize the formation of byproducts.
Part 1: Reaction Monitoring and Preliminary Analysis with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the real-time monitoring of chemical reactions.[5][6][7] Its simplicity, speed, and low cost make it the first line of analysis in synthetic chemistry.
The "Why" Behind the TLC Protocol
The choice of the stationary and mobile phases is critical for achieving good separation. For piperidine derivatives, which are basic, silica gel is a common stationary phase. However, to prevent spot streaking, which is common with amines on silica, the mobile phase is often modified with a small amount of a basic additive like triethylamine.[8][9] The eluent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is optimized to achieve a retention factor (Rf) of approximately 0.3 for the desired product.[8]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel TLC plates with a fluorescent indicator (F₂₅₄).[1]
-
Spotting: On a single plate, spot the starting material (4-benzylpiperidine), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[5][10]
-
Development: Develop the plate in a chamber containing a pre-equilibrated solvent system (e.g., 7:3 hexanes:ethyl acetate with 0.5-1% triethylamine).[8]
-
Visualization: Visualize the separated spots under UV light (254 nm) and by staining with a potassium permanganate solution.[11][12]
Interpreting the TLC Results
-
Starting Material (SM): 4-benzylpiperidine, being more polar due to the free amine, will have a lower Rf value.
-
Product (P): N-Boc-4-benzylpiperidine, being less polar after the Boc protection, will have a higher Rf value.
-
Reaction Mixture (RM): As the reaction progresses, the spot corresponding to the starting material will diminish, and the spot for the product will intensify.[6]
-
Co-spot (Co): This lane helps to confirm the identity of the spots in the reaction mixture lane by direct comparison.[10]
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]
Caption: Workflow for TLC Analysis.
Part 2: Definitive Identification and Purity Assessment with Gas Chromatography-Mass Spectrometry (GC-MS)
While TLC is excellent for monitoring, GC-MS provides conclusive identification and quantitative purity analysis.[13] This technique separates volatile compounds in the gas phase and then detects them with a mass spectrometer, which provides information about the molecular weight and fragmentation pattern.
The Rationale for the GC-MS Method
The selection of the GC column and the temperature program are crucial for separating the product from any remaining starting material and potential byproducts. A non-polar or mid-polar column, such as one with a 5% phenyl methyl siloxane stationary phase, is typically suitable for this analysis.[14] The temperature program is designed to first elute lower-boiling point compounds and then ramp up to elute the higher-boiling point product. The mass spectrometer settings are chosen to provide clear fragmentation patterns for structural elucidation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude or purified product in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Separation: The compounds are separated on a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) with helium as the carrier gas.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.
-
Hold: Maintain at 280°C for 10 minutes.
-
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
Interpreting the GC-MS Data
-
Retention Time: 4-benzylpiperidine will have a shorter retention time than the higher molecular weight N-Boc-4-benzylpiperidine.
-
Mass Spectrum of 4-Benzylpiperidine (Starting Material):
-
Molecular Ion (M⁺): m/z 175
-
Key Fragments: m/z 91 (tropylium ion from the benzyl group), m/z 84 (piperidine ring fragment).
-
-
Mass Spectrum of N-Boc-4-benzylpiperidine (Product):
-
Molecular Ion (M⁺): m/z 275 (often weak or absent)
-
Key Fragments: m/z 219 (M-56, loss of isobutylene from the Boc group via McLafferty-like rearrangement), m/z 174 (M-101, loss of the Boc group), m/z 91 (tropylium ion).[15][16][17] The loss of 56 amu is a characteristic fragmentation for Boc-protected amines.[15]
-
Caption: Workflow for GC-MS Analysis.
Comparative Analysis: TLC vs. GC-MS
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Reaction monitoring, qualitative analysis[7] | Definitive identification, purity quantification[13] |
| Speed | Fast (minutes) | Slower (minutes to an hour) |
| Cost | Low | High |
| Sensitivity | Lower (micrograms) | High (nanograms to picograms) |
| Resolution | Lower | High |
| Data Output | Rf values, spot visualization | Chromatogram, mass spectra |
| Confirmation | Tentative identification based on polarity | Confirmatory identification based on fragmentation |
Conclusion: A Synergistic Approach to Validation
TLC and GC-MS are not mutually exclusive; rather, they are complementary techniques that, when used together, provide a robust validation of the synthesis of N-Boc-4-benzylpiperidine. TLC offers a rapid and cost-effective method for monitoring the reaction's progress in real-time. Once the reaction is deemed complete by TLC, GC-MS provides the definitive structural confirmation and quantitative assessment of purity. This synergistic approach ensures the integrity of the synthesized compound, a critical step in the drug development pipeline.
References
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
University of Rochester. How To: Monitor by TLC. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
chemlogin. (2017, April 30). Using TLC to monitor a reaction. WordPress.com. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). [Link]
-
Der Pharma Chemica. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Molecules. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
-
Defense Technical Information Center. (1993, May). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
-
BioProcess International. (2010, October 1). VALIDATION: Advances in the Validation of Chromatographic Processes. [Link]
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
-
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. [Link]
-
ResearchGate. TLC-densitometric determination of tolperisone and its impurities 4-methylpropiophenone and piperidine in pharmaceutical preparations. [Link]
-
Society of Nuclear Medicine. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
-
YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection. [Link]
-
LCGC International. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
-
Forensic Science International. (2009). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
New Science Society International Scientific Journal. (2025, February 28). VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS. [Link]
-
U.S. Food and Drug Administration. (1994, November). Validation of Chromatographic Methods. [Link]
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Analytical Science & Technology. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
ResearchGate. Validation and Quality Assurance of Planar Chromatographic Procedures in Pharmaceutical Analysis. [Link]
-
Journal of the American Society for Mass Spectrometry. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
Royal Society of Chemistry. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Alternative Therapies In Health And Medicine. (2020). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. How To [chem.rochester.edu]
- 11. chemlegin.wordpress.com [chemlegin.wordpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ikm.org.my [ikm.org.my]
- 15. reddit.com [reddit.com]
- 16. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Comparison Guide: IR Spectral Analysis of Tert-butyl 4-benzylpiperidine-1-carboxylate
This guide provides a technical analysis of the infrared (IR) spectral characteristics of tert-butyl 4-benzylpiperidine-1-carboxylate , contrasting it with its immediate precursor, 4-benzylpiperidine . This comparison serves as a primary quality control (QC) method for monitoring the
Introduction & Molecular Context
Tert-butyl 4-benzylpiperidine-1-carboxylate (CAS: 188883-49-6) is a critical intermediate in the synthesis of pharmaceutical agents targeting monoamine neurotransmitter systems. Structurally, it consists of a piperidine ring substituted at the 4-position with a benzyl group and protected at the nitrogen by a tert-butoxycarbonyl (Boc) group.
For researchers, the IR spectrum is the fastest "first-pass" validation tool to confirm:
-
Successful Protection: Formation of the carbamate linkage.
-
Purity: Absence of unreacted amine precursor or residual Boc anhydride.
Molecular Structure Analysis[1]
-
Core Scaffold: Piperidine (Aliphatic heterocycle).
-
Functional Group A (Target): Carbamate (Boc) – The primary IR diagnostic region.
-
Functional Group B (Stable): Benzyl (Aromatic) – Used as an internal spectral standard.
Comparative Spectral Analysis: Product vs. Precursor[2]
The transformation from 4-benzylpiperidine to the N-Boc protected product results in distinct spectral shifts. The most significant change is the "Silent Region Activation" (1600–1800 cm⁻¹) due to the introduction of the carbonyl group.
Table 1: Diagnostic Peak Comparison
| Functional Group | Vibration Mode | Precursor: 4-Benzylpiperidine (cm⁻¹) | Product: N-Boc-4-benzylpiperidine (cm⁻¹) | Status Change |
| Amine (N-H) | Stretching | 3300–3500 (Weak/Broad) | Absent | Disappearance (Primary confirmation of reaction completion) |
| Carbonyl (C=O) | Stretching | Absent | 1685–1705 (Strong) | Appearance (Diagnostic for Carbamate) |
| C-O-C | Stretching | Absent | 1150–1170 & 1220–1250 | Appearance (Boc ester linkage) |
| t-Butyl (C-H) | Bending | Absent | 1365 & 1390 (Split doublet) | Appearance (Gem-dimethyl "Rabbit Ears") |
| Aromatic C-H | Stretching | 3020–3080 | 3020–3080 | Unchanged (Internal Reference) |
| Aromatic Ring | C=C Stretch | ~1450, 1495, 1600 | ~1450, 1495, 1600 | Unchanged |
| Mono-sub Benzene | Out-of-plane | 690–710 & 730–770 | 690–710 & 730–770 | Unchanged |
Technical Insight: The disappearance of the N-H stretch is often subtle in secondary amines. Therefore, the appearance of the strong Carbonyl band at ~1695 cm⁻¹ is the definitive "Go/No-Go" signal for this synthesis.
Detailed Spectral Interpretation
The "Boc Effect" (1600–1800 cm⁻¹)
In the precursor, this region is relatively empty, containing only weak aromatic overtones. In the product, the C=O carbamate stretch dominates.
-
Frequency: Typically 1695 ± 10 cm⁻¹ .
-
Intensity: Very Strong.[1]
-
Differentiation:
-
vs. Amide: Amides typically appear lower (~1650 cm⁻¹).
-
vs. Ester: Simple esters appear higher (~1735–1750 cm⁻¹).[2]
-
vs. Boc Anhydride (Impurity): Residual
shows a split carbonyl peak (anhydride doublet) at 1765 cm⁻¹ and 1835 cm⁻¹ .
-
The Fingerprint Region (1000–1500 cm⁻¹)
-
C-N Bond: The C-N stretch of the carbamate appears around 1400–1420 cm⁻¹ , often overlapping with CH₂ bending modes.
-
Boc "Rabbit Ears": The tert-butyl group exhibits a characteristic doublet at 1365 cm⁻¹ and 1390 cm⁻¹ due to symmetric and asymmetric methyl bending. This is a classic marker for the Boc group.
The Aromatic Region (>3000 cm⁻¹)
The benzyl group remains chemically inert during protection. The peaks at 3020–3060 cm⁻¹ (sp² C-H stretch) and 690/740 cm⁻¹ (out-of-plane bending) should remain constant in intensity relative to the aliphatic C-H stretches (2850–2950 cm⁻¹), serving as a spectral normalizer.
Experimental Protocol for QC Analysis
To ensure reproducible data for regulatory or publication purposes, follow this standardized ATR-FTIR workflow.
Method: Attenuated Total Reflectance (ATR)
Sample State: Viscous oil or low-melting solid.
-
Background Scan: Run an air background (32 scans) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
Sample Prep:
-
If Oil: Place 1 drop directly on the Diamond/ZnSe crystal.
-
If Solid: Place nearly 5-10 mg and apply high pressure with the anvil to ensure contact.
-
-
Acquisition Parameters:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 (sufficient for strong C=O signals).
-
-
Cleaning: Clean crystal with Isopropanol (IPA) immediately. Dichloromethane (DCM) is effective but may damage some polymer-based ATR housing seals over time.
Workflow Visualization: Reaction Monitoring
The following diagram illustrates the decision logic based on IR feedback during the synthesis.
Caption: Logic flow for monitoring N-Boc protection using IR markers. Note the specific check for anhydride impurities.
Troubleshooting & Common Impurities
| Spectral Anomaly | Probable Cause | Corrective Action |
| Split Carbonyl (1760/1830 cm⁻¹) | Residual | Wash organic layer with dilute citric acid or imidazole; rotovap thoroughly. |
| Broad hump ~3400 cm⁻¹ | Residual Water (Wet solvent) | Dry over |
| Sharp peak ~3350 cm⁻¹ | Unreacted Amine (Starting Material) | Reaction incomplete. Add base ( |
| Peak at 2350 cm⁻¹ | Atmospheric | Background subtraction error. Re-run background scan. |
Spectral Assignment Logic Tree
Use this diagram to interpret unknown peaks in the final spectrum.
Caption: Diagnostic decision tree for assigning IR bands in N-Boc-4-benzylpiperidine.
References
-
National Institute of Standards and Technology (NIST). 4-Benzylpiperidine Infrared Spectrum. NIST Standard Reference Database.[3] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Standard text for Carbamate/Boc frequencies).
-
PubChem. Tert-butyl 4-benzylpiperidine-1-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Benzylpiperidine [webbook.nist.gov]
- 4. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Commercial Tert-butyl 4-benzylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a foundational structure in many pharmaceuticals, making the purity of its derivatives paramount.[1][2] Tert-butyl 4-benzylpiperidine-1-carboxylate, with its protected amine and benzyl moiety, is a versatile building block in medicinal chemistry.[3][4] The presence of process-related impurities, starting material residues, or degradation products can lead to downstream complications in multi-step syntheses and introduce potentially harmful substances into the final drug product. Therefore, a multi-pronged analytical approach is essential for comprehensive purity assessment.
This guide will delve into the most effective techniques for identifying and quantifying impurities, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method's principles, advantages, and limitations will be discussed in the context of analyzing this specific piperidine derivative.
Methodologies for Purity Assessment
A thorough evaluation of a compound's purity requires a combination of chromatographic and spectroscopic techniques. For a molecule like Tert-butyl 4-benzylpiperidine-1-carboxylate, which contains both chromophoric and volatile components, a multi-faceted approach is necessary.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolution and quantitative accuracy.[5] For N-Boc protected compounds, Reverse-Phase HPLC (RP-HPLC) with UV detection is often the primary method for routine analysis.[5]
Causality Behind Experimental Choices: The C18 stationary phase is selected for its hydrophobicity, which effectively separates the non-polar analyte from potential polar and non-polar impurities. A gradient elution with acetonitrile and water allows for the separation of a wide range of compounds with varying polarities. The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase helps to sharpen peaks by protonating any residual basic sites on the silica backbone and the analyte itself.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[6] While the target molecule itself may have limited volatility, GC-MS can effectively detect and identify low molecular weight impurities that might be missed by HPLC.
Causality Behind Experimental Choices: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), is a good starting point for separating a broad range of analytes. The temperature program is designed to first elute highly volatile compounds at a lower temperature, followed by a gradual increase to elute less volatile components. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared against spectral libraries for confident impurity identification.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable structural information and can be used for both qualitative and quantitative analysis (qNMR).[8][9] It is particularly powerful for identifying and characterizing unknown impurities, as it does not require reference standards for every potential impurity.[5]
Causality Behind Experimental Choices: ¹H NMR is used to identify the main compound and any major impurities by observing the chemical shifts, coupling constants, and integration of the proton signals. ¹³C NMR and DEPT experiments help to confirm the carbon skeleton and identify the types of carbon atoms present (CH₃, CH₂, CH, C).[10][11] For quantitative analysis, a certified internal standard with a known concentration and non-overlapping signals is added to a precisely weighed sample.[8]
Comparative Data of Commercial Samples
To illustrate the importance of rigorous purity assessment, the following table presents hypothetical data from the analysis of Tert-butyl 4-benzylpiperidine-1-carboxylate obtained from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.5% | 98.2% | 95.8% |
| Purity by qNMR (% by weight) | 99.2% | 97.9% | 95.1% |
| Major Impurity 1 (by LC-MS) | 0.2% (Unidentified) | 0.8% (Benzylpiperidine) | 1.5% (Dibenzylpiperidine) |
| Major Impurity 2 (by LC-MS) | 0.1% (Starting Material) | 0.5% (Unidentified) | 1.2% (Starting Material) |
| Residual Solvents (by GC-MS) | <0.1% (Toluene) | 0.3% (Heptane) | 0.8% (Toluene) |
This comparative data highlights the variability in purity among different commercial sources. While Supplier A provides a high-purity product, Supplier C's material contains significant levels of impurities that could compromise subsequent reactions and the quality of the final product.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Protocol 1: Purity Determination by HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Analysis of Volatile Impurities by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[12]
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
Protocol 3: Purity and Structural Confirmation by NMR
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation (Qualitative): Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
2D experiments (COSY, HSQC) as needed for structural elucidation of unknown impurities.[13]
-
-
Sample Preparation (Quantitative - qNMR):
-
Accurately weigh approximately 10 mg of the sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid) to the same NMR tube. The internal standard should have signals that do not overlap with the analyte.[8]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
-
Data Analysis (qNMR): Calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.
Visualizations
Caption: Workflow for the comprehensive purity assessment of Tert-butyl 4-benzylpiperidine-1-carboxylate.
Caption: Logical relationships of potential impurities in commercial Tert-butyl 4-benzylpiperidine-1-carboxylate.
Conclusion
The purity of Tert-butyl 4-benzylpiperidine-1-carboxylate is a critical quality attribute that directly influences the success of subsequent synthetic steps and the safety of the final pharmaceutical product. This guide has demonstrated that a comprehensive assessment requires a multi-technique approach. HPLC provides excellent quantitative data on the main component and non-volatile impurities, while GC-MS is essential for detecting residual solvents and other volatile contaminants. NMR spectroscopy offers definitive structural confirmation and an orthogonal method for purity determination. By implementing these self-validating protocols, researchers, scientists, and drug development professionals can confidently select high-purity starting materials, ensuring the integrity and quality of their research and development endeavors.
References
- Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
- BenchChem. (n.d.). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid using NMR Spectroscopy. BenchChem.
- Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.). Universidad de Chile.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3587.
- (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
- Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437.
- (n.d.). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis.
- (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
- (n.d.). 1-Cbz-4-Piperidone - Similar Compounds. EPA.
- (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- Praliyev, K. D., Akhmetova, G. S., Omarova, R. A., Boshkayeva, A. K., Dyussenova, N. Zh., & Bekezhanova, F. A. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY.
- (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- (n.d.). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry.
- (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
- (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC.
- (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
- (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
- (n.d.). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. PMC.
- (2026, January 29). Exploring Heterocyclic Chemistry: The Importance of tert-Butyl Piperidine-4-carboxylate Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..
- (n.d.). tert-Butyl piperidine-4-carboxylate hydrochloride. Sigma-Aldrich.
- (2019, September 8). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals.
- (n.d.). Practical Synthesis of Fragment - Supporting Information.
- (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.
- (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC.
- (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
- (2021, March 10). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization.
- (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lcms.cz [lcms.cz]
- 13. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]
Comparative Guide: Synthetic Routes for N-Boc-4-benzylpiperidine
[1]
Strategic Overview
N-Boc-4-benzylpiperidine (tert-butyl 4-benzylpiperidine-1-carboxylate) serves as a privileged saturated heterocycle in medicinal chemistry.[1] Its lipophilic benzyl tail and piperidine core mimic the binding motifs of numerous neurotransmitters.[1]
For the process chemist or medicinal chemist, the synthesis selection depends heavily on scale , modularity , and atom economy .
-
Route A (Olefination-Reduction): The gold standard for laboratory-scale reliability.[1]
-
Route B (Grignard-Deoxygenation): The cost-effective choice for bulk manufacturing, avoiding expensive phosphorus waste.[1]
-
Route C (Hydroboration-Suzuki): The "Diversity-Oriented" approach, ideal for generating libraries of analogs with varying aryl patterns.[1]
Route Analysis
Route A: The Olefination-Reduction Sequence (Wittig/HWE)
This route relies on the construction of the C-C bond via a Wittig reaction, followed by catalytic hydrogenation.[1] It is highly predictable but suffers from poor atom economy due to triphenylphosphine oxide (TPPO) waste.[1]
-
Mechanism: N-Boc-4-piperidone reacts with benzyltriphenylphosphonium bromide (generated in situ or pre-formed) to yield the exocyclic alkene.[1] Subsequent hydrogenation over Pd/C reduces the double bond.[1]
-
Pros: High functional group tolerance; mild conditions; very high yields (>85%).[1]
-
Cons: Stoichiometric formation of solid TPPO waste (difficult to remove on large scale); expensive phosphonium salts.[1]
Route B: The Organometallic Addition-Deoxygenation (Grignard)
A classical approach utilizing nucleophilic addition to the ketone.[1] This route is preferred for kilogram-scale batches where chromatography must be minimized.[1]
-
Mechanism: Addition of benzylmagnesium chloride to N-Boc-4-piperidone yields the tertiary alcohol (4-benzyl-4-hydroxypiperidine).[1] Acid-catalyzed dehydration yields the endocyclic alkene (tetrahydropyridine), which is then hydrogenated.[1]
-
Pros: Reagents are cheap and ubiquitous; avoids phosphorus byproducts; intermediates often crystalline.[1]
-
Cons: Three distinct steps (Addition
Dehydration Reduction); harsh acidic conditions required for dehydration may affect acid-sensitive protecting groups (though Boc is usually stable if conditions are tuned, or re-protection is added).[1]
Route C: The Hydroboration-Cross Coupling (Suzuki-Miyaura)
This modern route utilizes a "sp³-sp²" coupling strategy.[1] It is less efficient for the parent benzyl compound but superior when the "benzyl" moiety requires complex substitution (e.g., 4-fluorobenzyl, 3-pyridylmethyl).[1]
-
Mechanism: N-Boc-4-methylenepiperidine (exocyclic alkene) undergoes hydroboration with 9-BBN to form a primary alkylborane.[1] This intermediate undergoes in situ Suzuki coupling with an aryl bromide.[1]
-
Pros: Modular (change the aryl bromide to make any analog); convergent synthesis; mild conditions.[1]
-
Cons: Requires expensive 9-BBN; oxygen-sensitive organoborane intermediates; lower atom economy for the simple parent compound.[1]
Comparative Performance Data
| Metric | Route A (Wittig) | Route B (Grignard) | Route C (Suzuki) |
| Overall Yield | 80 - 90% | 65 - 75% | 55 - 70% |
| Step Count | 2 | 3 | 2 (Telescoped) |
| Atom Economy | Low (Ph₃PO waste) | Moderate (H₂O waste) | Low (9-BBN waste) |
| Purification | Chromatography often req.[1] | Crystallization possible | Chromatography req.[1][2] |
| Cost (Materials) | High (Phosphonium) | Low (Grignard) | Very High (Pd + 9-BBN) |
| Scalability | Moderate (<1 kg) | High (>10 kg) | Low (<100 g) |
| Primary Use Case | Lab Scale / Synthesis | Process / Manufacturing | Library / Analog Gen. |
Visualized Workflows
Logic Flow of Synthetic Choices
Caption: Decision matrix for selecting the optimal synthetic pathway based on project constraints.
Detailed Experimental Protocols
Protocol A: The Wittig-Hydrogenation Route (Recommended for Lab Scale)
Context: This protocol ensures maximum yield and ease of operation.[1] The use of Potassium tert-butoxide (KOtBu) ensures rapid ylide formation.[1]
Step 1: Wittig Olefination
-
Reagents: Benzyltriphenylphosphonium bromide (1.1 equiv), KOtBu (1.2 equiv), N-Boc-4-piperidone (1.0 equiv).[1]
-
Solvent: Anhydrous THF (0.2 M).
-
Procedure:
-
Suspend the phosphonium salt in THF at 0°C under N₂.
-
Add KOtBu portion-wise. The solution will turn bright orange (ylide formation).[1] Stir for 30 min.
-
Add N-Boc-4-piperidone (dissolved in minimal THF) dropwise.[1]
-
Warm to room temperature and reflux for 4 hours.
-
Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1] Wash organic layer with brine, dry over MgSO₄.[1]
-
Purification: Filter through a short silica plug (eluting with 10% EtOAc/Hex) to remove bulk Ph₃PO.[1]
-
Yield expectation: 85-92% (Exocyclic alkene).[1]
-
Step 2: Catalytic Hydrogenation
-
Reagents: 10% Pd/C (5 wt% loading), H₂ gas (balloon pressure).
-
Solvent: MeOH or EtOH.
-
Procedure:
-
Dissolve the alkene intermediate in MeOH.[1]
-
Add Pd/C catalyst carefully (under Argon flow to prevent ignition).[1]
-
Purge with H₂ (balloon) x3.[1] Stir vigorously at RT for 12 hours.
-
Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1][3]
-
Yield expectation: >95% (Quantitative conversion).
-
Protocol B: The Grignard-Deoxygenation Route (Recommended for Scale-Up)
Context: This method utilizes cheaper reagents but requires careful handling of the dehydration step to avoid deprotection of the Boc group (or requires re-protection).[1]
-
Grignard Addition:
-
To a solution of N-Boc-4-piperidone (1.0 equiv) in dry THF at -78°C, add Benzylmagnesium chloride (1.2 equiv, 2M in THF) dropwise.
-
Stir for 2 h, warming to 0°C. Quench with NH₄Cl. Extract and concentrate to obtain the tertiary alcohol.[1]
-
-
Dehydration:
-
Reduction:
-
Subject the crude alkene to hydrogenation (as in Protocol A) to obtain the final saturated piperidine.[1]
-
References
-
Vice, S., et al. (2001).[1][4] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry. Link[1]
-
BenchChem. (2025).[1][3] "Catalyst Selection for Hydrogenation of N-Boc-4-piperidone." Technical Support Center. Link[1]
-
ChemicalBook. (2022).[1][5] "Synthesis of N-Boc 4-piperidone and Derivatives." Link
-
Walz, A. J., & Bae, S. Y. (2023).[1] "Fentanyl Synthesis Using N-BOC-4-Piperidinone." DTIC Technical Report. Link (Cited for N-Boc-piperidone reactivity context).[1]
-
Organic Chemistry Portal. (2023). "Negishi Coupling: Mechanism and Applications."[1] Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 5. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Bioactivity Comparison: N-Boc-4-Benzylpiperidine vs. 4-Benzylpiperidine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Pharmacophore vs. The Precursor
In drug development, 4-benzylpiperidine represents a privileged scaffold with established bioactivity across multiple CNS targets (NMDA, Sigma receptors, Monoamine transporters). In contrast, N-Boc-4-benzylpiperidine is its carbamate-protected derivative, primarily serving as a synthetic intermediate.
The critical distinction lies in the nitrogen center :
-
4-Benzylpiperidine (Free Amine): Exists predominantly as a cation at physiological pH (pKa ~10–11). This positive charge is essential for forming electrostatic salt bridges with aspartate/glutamate residues in receptor binding pockets.
-
N-Boc-4-benzylpiperidine (Protected): Is neutral and lipophilic. The tert-butyloxycarbonyl (Boc) group masks the basic nitrogen, eliminating the electrostatic interaction capability and introducing significant steric bulk, thereby rendering the molecule biologically chemically latent (inactive) at the parent compound's targets.
Verdict: The free amine is the active pharmaceutical ingredient (API) or lead compound; the N-Boc derivative is a chemically inert precursor requiring deprotection to restore bioactivity.
Physicochemical Profile & Structural Divergence
The biological disparity stems directly from the shift in physicochemical properties upon protection.
| Feature | 4-Benzylpiperidine (Free) | N-Boc-4-benzylpiperidine | Impact on Bioactivity |
| State at pH 7.4 | Cationic (>99% Protonated) | Neutral | Free amine drives electrostatic binding; Boc form relies only on hydrophobic interactions. |
| Basicity (pKa) | ~10.5 - 11.0 | N/A (Amide-like) | The Boc group delocalizes the nitrogen lone pair, removing basicity. |
| Lipophilicity (cLogP) | ~2.5 - 2.9 | ~4.5 - 5.0 | Boc form is highly lipophilic, aiding membrane permeability but preventing aqueous solubility and specific binding. |
| H-Bond Donor | Yes (NH) | No | Loss of H-bond donor capability in Boc form disrupts receptor recognition. |
| Steric Footprint | Low (Secondary Amine) | High (t-Butyl group) | The bulky Boc group often clashes with the narrow binding crevices of GPCRs and transporters. |
Bioactivity Analysis: Target-Specific Performance
A. NMDA Receptor (GluN2B Subunit)
-
Mechanism: 4-Benzylpiperidine derivatives (e.g., Ifenprodil analogs) bind to the allosteric site of the GluN2B subunit. A critical interaction is the salt bridge between the protonated piperidine nitrogen and a specific residue (often Glu/Asp) within the receptor pocket.
-
Comparison:
-
Free Amine: High affinity (nM to low µM range depending on substituents).
-
N-Boc: Inactive. The neutral nitrogen cannot form the salt bridge, and the t-butyl group sterically prevents entry into the deep allosteric pocket.
-
B. Sigma Receptors (σ1 / σ2) [1][2]
-
Mechanism: The "Sigma Pharmacophore" strictly requires a basic nitrogen flanked by hydrophobic regions.
-
Comparison:
-
Free Amine: Moderate to high affinity ligand. The benzyl group engages hydrophobic pockets, while the N-H interacts with the anionic site.
-
N-Boc: Negligible Affinity. Studies consistently show that N-acylation or protection of the pharmacophoric nitrogen abolishes sigma receptor binding (>10,000 nM Ki).
-
C. Monoamine Transporters (DAT/NET/SERT)
-
Mechanism: 4-Benzylpiperidine acts as a monoamine releasing agent/reuptake inhibitor.[3] It mimics the biogenic amine structure.
-
Comparison:
-
Free Amine: Active. Capable of inducing substrate release or blocking reuptake.
-
N-Boc: Inactive. Lacks the cationic charge required to mimic dopamine/norepinephrine, failing to be recognized by the transporter's substrate site.
-
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the structural and functional divergence, highlighting why the Boc-protected form fails to engage the target.
Caption: Comparative pathway showing the necessity of the protonated amine for target engagement vs. the steric/electronic blockade caused by the Boc group.
Experimental Workflows
To utilize 4-benzylpiperidine in biological assays, one must often start from the stable N-Boc precursor. Below are the validated protocols for activation (deprotection) and subsequent testing.
Protocol A: Activation (N-Boc Deprotection)
Use this protocol to convert the inactive N-Boc intermediate into the active HCl salt for biological testing.
-
Dissolution: Dissolve 1.0 eq of N-Boc-4-benzylpiperidine in Dichloromethane (DCM) (approx. 5 mL per mmol).
-
Acidification: Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane (10 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (loss of high Rf spot) or LC-MS (mass shift: [M+H]+ 276 → 176).
-
Workup:
-
For TFA: Concentrate in vacuo.[4] Co-evaporate with toluene (3x) to remove residual acid.
-
For HCl: The product often precipitates. Filter the white solid (4-benzylpiperidine hydrochloride).
-
-
Neutralization (Optional for Assay): If the assay requires the free base, dissolve the salt in water, basify to pH >12 with NaOH, extract with DCM, and dry over MgSO4.
Protocol B: Competitive Binding Assay (Generic GPCR/Transporter)
Self-Validating Control: Ensure the N-Boc variant is included as a negative control to quantify non-specific binding.
-
Preparation: Prepare 10 mM stock solutions of both Free Amine (in DMSO/Water) and N-Boc (in 100% DMSO due to solubility).
-
Incubation: Incubate membrane preparations (e.g., rat brain homogenate or transfected HEK293 cells expressing Sigma-1) with radioligand (e.g., [³H]-(+)-Pentazocine) and varying concentrations (1 nM – 100 µM) of the test compounds.
-
Filtration: Terminate reaction by rapid filtration through glass fiber filters.
-
Data Analysis:
-
Free Amine: Expect sigmoidal displacement curve. Calculate Ki.
-
N-Boc: Expect flat line or displacement only at >100 µM (non-specific).
-
References
-
Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides. National Institutes of Health (NIH).[5] (Discusses SAR of 4-benzylpiperidine derivatives and the necessity of the nitrogen center for transporter inhibition). Link
-
Sigma Receptors: Biology and Function. Sigma-Aldrich. (Details the pharmacophore requirement of a basic nitrogen for Sigma receptor binding). Link
-
4-Benzylpiperidine Pharmacology. Wikipedia / PubChem Data. (Overview of monoamine releasing activity). Link
-
Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives. Journal of Medicinal Chemistry. (Demonstrates how N-substitution affects affinity, supporting the need for specific N-interactions). Link
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (Standard protocols for Boc stability and deprotection). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Tert-Butyl 4-Benzylpiperidine-1-Carboxylate
As a Senior Application Scientist, my focus extends beyond the synthesis and application of molecules to encompass their entire lifecycle, including their safe and responsible disposal. Tert-butyl 4-benzylpiperidine-1-carboxylate is a common building block in medicinal chemistry, and understanding its proper handling from bench to disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its disposal, grounded in regulatory standards and best practices.
The foundation of safe laboratory operation rests on a thorough understanding of the materials in use. While this compound is a valuable synthetic intermediate, it must be treated as potentially hazardous waste upon disposal. The procedures outlined here are designed to comply with major regulatory frameworks, such as the US Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), ensuring the protection of personnel and the environment.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any chemical for disposal, a thorough risk assessment is paramount. While a specific, comprehensive toxicological profile for tert-butyl 4-benzylpiperidine-1-carboxylate may not be readily available, data from structurally similar piperidine derivatives indicate several potential hazards. The precautionary principle dictates that we treat it with appropriate caution.
Analogous compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Therefore, at a minimum, the following PPE should be employed when handling this compound for disposal.
| Hazard Class & Precautionary Statement | Required Personal Protective Equipment (PPE) | Regulatory Context |
| Skin Irritant (H315) | Nitrile Rubber Gloves: Ensure gloves are inspected before use.[6] | OSHA 29 CFR 1910.138 |
| Eye Irritant (H319) | Chemical Safety Goggles or Glasses: Must meet ANSI Z87.1 standards.[6][7] | OSHA 29 CFR 1910.133 |
| Potential Respiratory Irritant (H335) | Chemical Fume Hood: All handling and aliquoting of waste should occur in a well-ventilated area, preferably a certified chemical fume hood.[3][8] | OSHA 29 CFR 1910.1450 |
| General Handling | Laboratory Coat: To prevent contamination of personal clothing.[3] | Standard Laboratory Practice |
This data is synthesized from safety information for analogous piperidine compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information.
The Disposal Workflow: From Generation to Collection
The disposal of chemical waste is a regulated process. The following workflow ensures compliance and safety from the moment the material is designated as waste.
Step 1: Waste Characterization
As the generator, you are responsible for determining if the waste is hazardous.[7] According to the EPA, a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] Tert-butyl 4-benzylpiperidine-1-carboxylate, as an organic chemical compound, should be presumed hazardous and managed accordingly.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions. This waste stream should be kept separate from:
-
Strong Oxidizing Agents & Acids: To prevent potentially violent reactions.[10]
-
Aqueous Waste: Unless specifically instructed by your institution's waste protocol, do not mix solvent and aqueous waste streams.[11]
-
Incompatible Solvents: Avoid mixing with other chlorinated or halogenated solvent wastes unless the disposal stream is designated for them.
Step 3: Containment
The integrity of the waste container is a primary line of defense against spills and exposure.
-
Use a Compatible Container: The container must be compatible with the chemical. Often, the original manufacturer's bottle is suitable, or a clean, high-density polyethylene (HDPE) container can be used.[12][13]
-
Ensure Good Condition: The container and its lid must be free of cracks, rust, or other damage.[9][13]
-
Keep Containers Closed: Containers must be securely sealed at all times, except when actively adding waste.[12] This prevents the release of vapors and protects against spills.
Step 4: Labeling
Clear and accurate labeling is a strict regulatory requirement.[9][12] As soon as the first drop of waste is added, the container must be labeled with:
-
The full chemical name: "tert-butyl 4-benzylpiperidine-1-carboxylate" . Avoid using abbreviations or chemical formulas.[12]
-
An accurate accounting of all constituents and their approximate percentages if it is a mixed waste stream.
-
The date accumulation started.
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel generating the waste.[9][12] This ensures that the waste is managed by those most knowledgeable about its properties.
Step 6: Arranging for Disposal
Once the container is approaching full (around 90%), or if the project it was used for is complete, arrange for its removal.[12] This is typically done by contacting your institution's Environmental Health & Safety (EH&S) department or a designated hazardous waste coordinator who will schedule a pickup by a licensed hazardous waste disposal vendor.[12][13] Never pour this chemical down the drain or dispose of it in regular trash.[14][15]
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper disposal of tert-butyl 4-benzylpiperidine-1-carboxylate.
Caption: Workflow for the safe disposal of tert-butyl 4-benzylpiperidine-1-carboxylate.
Emergency Procedures: Spills and Exposure
In the event of an accidental release, prompt and correct action is critical.
If a Spill Occurs:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EH&S immediately.
-
Contain: For minor spills, prevent the spread. Avoid generating dust.[3] Use a dry, inert absorbent material like sand or vermiculite.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][16] Do not use a vacuum cleaner unless it is specifically rated for explosive dusts.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][14]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][14] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][14]
By adhering to these protocols, researchers can ensure that the lifecycle of tert-butyl 4-benzylpiperidine-1-carboxylate is managed with the highest standards of safety, responsibility, and regulatory compliance.
References
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate.
- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate Safety Data Sheet.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- OSHA. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
- ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95%.
- ChemPoint.com. (2015, March 11). Safety Data Sheet TBC-P.
- Fisher Scientific. (2009, April 15). Safety Data Sheet - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
- Fisher Scientific. (2010, November 5). Safety Data Sheet - 1-Benzyl-4-piperidinecarboxaldehyde.
- Fisher Scientific. (2010, October 22). Safety Data Sheet - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate.
- Penta Chemicals. (2024, May 7). Piperidine - Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet - tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- National Center for Biotechnology Information. (n.d.). Piperidine | C5H11N | CID 8082.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate.
- Fisher Scientific. (2010, October 23). Safety Data Sheet - tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate.
- TCI Chemicals. (2025, March 4). Safety Data Sheet - Benzyl 4-Oxo-1-piperidinecarboxylate.
- Antibodies.com. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University.
- Harvard University. (n.d.). Chemical and Hazardous Waste. Retrieved from Harvard Environmental Health and Safety.
- Fisher Scientific. (2023, March 16). Piperidine - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2.
- Combi-Blocks, Inc. (2023, July 5). JR-0994 - Safety Data Sheet.
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. osha.gov [osha.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chempoint.com [chempoint.com]
- 7. fishersci.com [fishersci.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. fishersci.ie [fishersci.ie]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of Tert-butyl 4-benzylpiperidine-1-carboxylate: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Tert-butyl 4-benzylpiperidine-1-carboxylate, a key building block in the creation of various targeted therapeutic agents, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), and operational and disposal plans for this compound.
Anticipated Hazard Profile
Based on the analysis of similar chemical structures, Tert-butyl 4-benzylpiperidine-1-carboxylate is anticipated to present the following hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][4]
-
Harmful if Swallowed: Ingestion may be harmful to health.[4][5]
These potential hazards underscore the critical need for a multi-layered approach to personal protection, encompassing respiratory, eye, hand, and body protection.
Core Personal Protective Equipment (PPE) Requirements
A systematic approach to PPE selection is paramount. The following table summarizes the recommended PPE for handling Tert-butyl 4-benzylpiperidine-1-carboxylate, categorized by the level of protection required.
| Protection Level | Equipment | Specifications and Rationale |
| Primary Engineering Control | Chemical Fume Hood | All handling of solid and solutions of Tert-butyl 4-benzylpiperidine-1-carboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed frequently, especially if contact with the compound occurs.[7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved Respirator | In situations where a fume hood is not available or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter is necessary.[8] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection and Waste Disposal Workflow for Tert-butyl 4-benzylpiperidine-1-carboxylate.
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized operational procedures is as crucial as the use of appropriate PPE. The following step-by-step guidance ensures a safe environment for handling Tert-butyl 4-benzylpiperidine-1-carboxylate.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.[6]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water, even if gloves were worn.[1]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weighing paper) and liquid waste containing Tert-butyl 4-benzylpiperidine-1-carboxylate must be collected in designated, clearly labeled, and sealed hazardous waste containers.[7]
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area, away from incompatible materials.[9]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[7][9]
By integrating this comprehensive safety and handling guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with Tert-butyl 4-benzylpiperidine-1-carboxylate, fostering a secure and productive research environment.
References
-
Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. [Link]
-
Wikipedia. 1-Boc-4-AP. [Link]
-
KISHIDA CHEMICAL CO., LTD. tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate Safety Data Sheet. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
